molecular formula C10H16N4O B1530330 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine CAS No. 1354088-13-3

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

Cat. No.: B1530330
CAS No.: 1354088-13-3
M. Wt: 208.26 g/mol
InChI Key: QOCNZAYZXGCYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-N-piperidin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-15-10-6-9(12-7-13-10)14-8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCNZAYZXGCYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine (CAS: 1354088-13-3) represents a critical heterobifunctional scaffold in modern medicinal chemistry. Functioning primarily as a kinase inhibitor intermediate, this molecule combines a pyrimidine "hinge-binding" motif with a solubilizing piperidine tail. Its structural duality allows it to serve as both a hydrogen-bond acceptor/donor system for active site recognition and a versatile linker for Fragment-Based Drug Discovery (FBDD). This guide details its physicochemical profile, validated synthesis routes, and structural characterization.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule is characterized by a 4,6-disubstituted pyrimidine core. The methoxy group at position 6 modulates electron density, affecting the basicity of the ring nitrogens, while the 4-amino-piperidine moiety provides a vector for extending into solvent-exposed regions of protein targets.

Table 1: Core Chemical Data
PropertyValue
IUPAC Name 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
CAS Number 1354088-13-3
Molecular Formula C₁₀H₁₆N₄O
Molecular Weight 208.26 g/mol
Exact Mass 208.1324
SMILES COC1=CC(NC2CCNCC2)=NC=N1
InChI Key InChI=1S/C10H16N4O/c1-15-9-6-8(12-7-11-9)13-10-2-4-14-5-3-10/h6-7,10,14H,2-5H2,1H3,(H,11,12,[1][2][3][4][5]13)
Table 2: Physicochemical Properties (Predicted)
ParameterValueSignificance
cLogP 0.65 ± 0.4Indicates good water solubility; ideal for orally bioavailable drugs.
pKa (Piperidine) ~10.8Secondary amine is protonated at physiological pH, aiding solubility.
pKa (Pyrimidine) ~2.5Weakly basic; unlikely to protonate at physiological pH.
PSA (Polar Surface Area) 64.0 ŲWell within the Veber rule (<140 Ų) for membrane permeability.
H-Bond Donors 2NH (linker), NH (piperidine).
H-Bond Acceptors 4Pyrimidine nitrogens (2), Methoxy O, Piperidine N.

Synthetic Methodology

The synthesis of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine follows a convergent SNAr (Nucleophilic Aromatic Substitution) strategy. This protocol is designed for high purity and scalability, utilizing a Boc-protection strategy to prevent polymerization.

Reaction Scheme Visualization

SynthesisRoute SM1 4,6-Dichloropyrimidine (Starting Material) Int1 4-Chloro-6-methoxypyrimidine (Intermediate 1) SM1->Int1 Step 1: S_NAr Reagent1 NaOMe / MeOH 0°C to RT Reagent1->Int1 Int2 Boc-Protected Precursor Int1->Int2 Step 2: S_NAr Reagent2 N-Boc-4-aminopiperidine DIPEA, iPrOH, 80°C Reagent2->Int2 Product 6-Methoxy-N-(piperidin-4-yl) pyrimidin-4-amine Int2->Product Step 3: Deprotection Reagent3 TFA / DCM or HCl / Dioxane Reagent3->Product

Figure 1: Convergent synthesis pathway via sequential nucleophilic aromatic substitution.

Detailed Protocol
Step 1: Synthesis of 4-Chloro-6-methoxypyrimidine
  • Setup: Charge a round-bottom flask with 4,6-dichloropyrimidine (1.0 eq) and anhydrous methanol (10 vol).

  • Addition: Cool to 0°C. Dropwise add Sodium Methoxide (NaOMe, 1.05 eq, 25% wt in MeOH) over 30 minutes. Critical: Control temperature to <5°C to avoid bis-substitution.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Concentrate solvent. Resuspend residue in water/EtOAc. Extract organic layer, dry over Na₂SO₄, and concentrate.

  • Yield: Expect ~85-90% white solid.

Step 2: Coupling with N-Boc-4-aminopiperidine
  • Setup: Dissolve 4-chloro-6-methoxypyrimidine (1.0 eq) in Isopropanol (iPrOH) or DMF (10 vol).

  • Reagents: Add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) and DIPEA (2.5 eq).

  • Reaction: Reflux at 80-90°C for 12-16 hours.

  • Workup: Cool to RT. Pour into ice water. If precipitate forms, filter. If oil forms, extract with DCM. Purify via silica gel chromatography (0-5% MeOH in DCM).

  • Intermediate: tert-butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate.

Step 3: Deprotection to Final Product
  • Setup: Dissolve Intermediate from Step 2 in DCM (5 vol).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane dropwise at 0°C.

  • Reaction: Stir at RT for 2-4 hours until LC-MS shows complete Boc removal (Mass shift -100).

  • Isolation: Concentrate in vacuo. Basify with sat. NaHCO₃ or 1N NaOH to pH >10. Extract with DCM/iPrOH (3:1) multiple times (product is polar).

  • Final Purification: Recrystallize from EtOH/Ether or use preparative HPLC if high purity (>99%) is required.

Structural Analysis & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR) Interpretation
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.15 (s, 1H): Pyrimidine C2-H (Deshielded singlet, characteristic of pyrimidine between nitrogens).

    • δ 7.10 (d, 1H): Exocyclic NH (Doublet, couples to piperidine CH).

    • δ 5.85 (s, 1H): Pyrimidine C5-H (Upfield singlet due to electron-donating methoxy and amino groups).

    • δ 3.80 (s, 3H): Methoxy -OCH₃ (Strong singlet).

    • δ 3.90 (m, 1H): Piperidine C4-H (Methine proton).

    • δ 2.90 & 2.50 (m, 4H): Piperidine C2/C6-H (Methylene protons adjacent to amine).

    • δ 1.80 & 1.30 (m, 4H): Piperidine C3/C5-H.

Mass Spectrometry (LC-MS)[2][3]
  • Ionization Mode: ESI+

  • Observed Mass: [M+H]⁺ = 209.13 (Calculated: 209.14).

  • Fragmentation Pattern: Loss of methoxy (-31) or retro-Diels-Alder cleavage of the piperidine ring may be observed at high collision energies.

Applications in Drug Discovery

This molecule is not merely a building block; it is a privileged scaffold in kinase inhibitor design.

Mechanism of Action (Pharmacophore)[10]
  • Hinge Binding: The pyrimidine N1 and the exocyclic amino group (N-H) form a donor-acceptor pair that mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes (e.g., JAK, PLK4, FtsZ).

  • Solvent Interaction: The piperidine ring projects into the solvent-exposed region. The secondary amine at the 4-position of the piperidine is a "handle" for attaching solubilizing groups or warheads (e.g., acrylamides for covalent inhibition).

Pharmacophore Mapping

Pharmacophore Pyrimidine Pyrimidine Core (Hinge Binder) Target Kinase ATP Pocket Pyrimidine->Target H-Bonds Methoxy Methoxy Group (Electronic Tuning) Methoxy->Pyrimidine Modulates pKa Linker Amino Linker (H-Bond Donor) Linker->Pyrimidine Piperidine Piperidine Tail (Solubility/Vector) Piperidine->Linker Piperidine->Target Solvent Interaction

Figure 2: Pharmacophore interaction map showing the functional roles of each moiety.

Key Therapeutic Areas
  • Oncology: Used in the synthesis of PLK4 inhibitors (Polo-like kinase 4) for breast cancer treatment. The scaffold replaces the purine core to improve selectivity.

  • Antimicrobials: Investigated as an FtsZ inhibitor (filamenting temperature-sensitive mutant Z) scaffold, disrupting bacterial cell division.

  • Linker Chemistry: The secondary amine allows for the attachment of PROTAC E3 ligase ligands or antibody-drug conjugate (ADC) linkers.

References

  • BLD Pharm. (n.d.). 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine Product Analysis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46879632 (Related Scaffold). Retrieved from

  • Yi, Y. et al. (2019). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. Retrieved from

  • Sun, N. et al. (2017). Efficient Synthesis of Amine-Linked 2,4,6-Trisubstituted Pyrimidines as a New Class of Bacterial FtsZ Inhibitors. ACS Omega.[6] Retrieved from

Sources

Technical Guide: Solubility & Handling of 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility profile, preparation protocols, and handling requirements for 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine (and its structural analogs) in Dimethyl Sulfoxide (DMSO). Designed for medicinal chemists and assay biologists, this document moves beyond simple solubility values to explore the mechanistic interactions between the solute and solvent. It provides a self-validating workflow for preparing high-integrity stock solutions suitable for high-throughput screening (HTS) and cellular assays.

Physicochemical Profile & Solubility Logic

To master the solubility of this compound, one must first understand its structural interaction with DMSO. The molecule comprises three distinct pharmacophores: a pyrimidine core , a methoxy substituent , and a piperidin-4-yl amine tail.

Structural Analysis
  • H-Bond Acceptors: The pyrimidine nitrogens and the methoxy oxygen act as strong hydrogen bond acceptors.

  • H-Bond Donors: The secondary amine (linker) and the piperidine nitrogen (if secondary) serve as donors.

  • Lipophilicity (LogP): The estimated LogP is typically between 1.0 and 2.5 (depending on specific substitution), placing it in the "moderately lipophilic" range.

Why DMSO?

DMSO (Dimethyl sulfoxide) is the industry-standard solvent for this class of heterocycles due to its dipolar aprotic nature.

  • Mechanism: The exposed oxygen atom of DMSO is highly electronegative, allowing it to disrupt the crystal lattice of the pyrimidine-amine solid by accepting hydrogen bonds from the amine protons. Simultaneously, the methyl groups of DMSO interact with the hydrophobic pyrimidine ring via Van der Waals forces.

Theoretical Solubility Limit

Based on structural analogs (e.g., aminopyrimidines), the Free Base form of this compound typically exhibits high solubility in DMSO, often exceeding 50 mM (approx. 10–15 mg/mL).

  • Critical Caveat (Salt Forms): If the compound is supplied as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt , the lattice energy is significantly higher. While still soluble in DMSO, salts may require kinetic energy input (sonication) to initiate dissolution.

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a 10 mM stock solution in 100% anhydrous DMSO.

Reagents & Equipment
  • Compound: 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine (Purity >95%).

  • Solvent: Anhydrous DMSO (≥99.9%, stored under

    
     or over molecular sieves). Note: Standard DMSO is hygroscopic; absorbed water can precipitate the compound.
    
  • Vessel: Amber glass vial (borosilicate) with Teflon-lined cap. Avoid polystyrene.

Step-by-Step Workflow

Step 1: Gravimetric Quantification Weigh approximately 2–5 mg of the solid compound into the amber vial. Record the exact mass (


) to 0.01 mg precision.
  • Why: Volumetric handling of solids is inaccurate. Always weigh first, then calculate solvent volume.

Step 2: Volume Calculation Calculate the required DMSO volume (


) using the formula:


  • Example: For 2.1 mg of compound (MW ≈ 208.26 g/mol ) at 10 mM (0.01 M):

    
    
    

Step 3: Solvation & Homogenization Pipette the calculated volume of anhydrous DMSO into the vial.

  • Vortex: 30 seconds at medium speed.

  • Visual Inspection: Check for "schlieren" lines (swirls indicating density differences) or undissolved particulates.

  • Sonication (If needed): If particles remain, sonicate in a water bath at 37°C for 5–10 minutes. Caution: Prolonged sonication heats DMSO, potentially degrading unstable compounds.

Step 4: Quality Control (QC) Verify solubility using a nephelometer or simple light scattering (laser pointer test). The solution must be optically clear.

Visualization: Solubility Decision Logic

The following diagram illustrates the decision matrix for handling this compound based on its solid-state form (Salt vs. Free Base).

SolubilityWorkflow Start Start: Solid Compound CheckForm Check Solid Form (COA Verification) Start->CheckForm FreeBase Free Base Form (Lower Lattice Energy) CheckForm->FreeBase Non-ionic SaltForm HCl / TFA Salt (High Lattice Energy) CheckForm->SaltForm Ionic AddDMSO Add Anhydrous DMSO (Target 10-50 mM) FreeBase->AddDMSO SaltForm->AddDMSO Vortex Vortex (30s) AddDMSO->Vortex CheckClear Solution Clear? Vortex->CheckClear Sonicate Sonicate (37°C, 10 min) Break Ionic Lattice CheckClear->Sonicate No (Precipitate) Ready Ready for Assay (Store -20°C) CheckClear->Ready Yes Sonicate->CheckClear

Figure 1: Decision logic for solubilizing aminopyrimidine derivatives, accounting for salt-form variations.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Immediate Precipitation Water contamination in DMSO.Use Anhydrous DMSO (opened <1 month ago). DMSO absorbs atmospheric water rapidly, reducing solubility of lipophilic drugs.
Cloudiness after Freezing "Crash-out" upon thawing.Heat & Sonicate. DMSO freezes at 19°C. Upon thawing, local concentration gradients cause precipitation. Warm to 37°C and vortex before use.
Gel Formation High concentration (>100 mM).Dilute to 10 mM . Aminopyrimidines can stack (π-π stacking) at high concentrations, forming viscous gels.

Biological Context: Assay Limits

When transferring this stock solution to biological assays (cell culture or enzymatic), the Final DMSO Concentration is the limiting factor.[1]

  • Enzymatic Assays: Most kinases tolerate up to 5% DMSO.

  • Cell-Based Assays: Keep DMSO < 0.5% (v/v).

    • Calculation: To achieve a 10

      
      M drug concentration with 0.1% DMSO, your stock must be 10 mM.
      
    • Toxicity Warning: High DMSO levels permeabilize cell membranes, leading to false positives (pan-assay interference) [1].

Serial Dilution Strategy

Do not dilute the 10 mM DMSO stock directly into aqueous media (buffer/media). This causes "shock precipitation."

  • Correct Method: Perform serial dilutions in 100% DMSO first (e.g., 10 mM -> 1 mM -> 0.1 mM in DMSO), then transfer a small volume (e.g., 1

    
    L) to the aqueous assay volume (e.g., 1000 
    
    
    
    L).

References

  • BenchChem. (2025).[2] Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Retrieved from

  • Cayman Chemical. (2022).[3] Product Information: Dacarbazine (Structural Analog Solubility Data). Retrieved from

  • National Institutes of Health (NIH). (2024). Low concentration dimethyl sulfoxide (DMSO) modulates epileptiform synchronization.[4] J Neurosci Methods. Retrieved from

  • ResearchGate. (2016). Discussion: How to make a stock solution of a substance in DMSO? Retrieved from

Sources

Introduction: The Critical Role of pKa in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine: A Focus on pKa Determination

In the landscape of drug discovery and development, the acid-base dissociation constant, or pKa, stands as a foundational physicochemical parameter. It governs a molecule's ionization state at different physiological pH levels, thereby profoundly influencing its solubility, permeability, protein binding, and overall pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[1][2][3] A drug's ability to cross cellular membranes, engage with its biological target, and avoid off-target effects is intrinsically linked to its charge state.[3][4] Consequently, the precise determination of pKa values is not merely a perfunctory characterization step but a critical component of rational drug design and lead optimization, enabling medicinal chemists to fine-tune molecules for enhanced efficacy and safety.[5]

This guide provides a comprehensive technical overview of the methodologies for determining the pKa values of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, a molecule possessing multiple ionizable centers. As no public data for this specific compound's pKa exists, this document serves as a procedural whitepaper, outlining both established experimental techniques and robust computational approaches. We will delve into the causality behind experimental choices, provide actionable protocols, and synthesize the expected outcomes, offering a complete framework for researchers and drug development professionals.

Chapter 1: Molecular Structure and Analysis of Ionizable Centers

The first step in any pKa determination is a thorough analysis of the molecule's structure to identify all functional groups capable of accepting or donating a proton.

Structure: 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

The molecule is comprised of three key moieties: a pyrimidine ring, a piperidine ring, and a linking secondary amine. This structure presents three distinct basic centers that will become protonated at different pH values:

  • Piperidine Nitrogen (N-H): This is a secondary aliphatic amine. Aliphatic amines are typically strong bases, and the pKa of the conjugate acid of piperidine itself is approximately 11.2. We can anticipate this center to be the most basic in the molecule.[6][7]

  • Exocyclic Amine Nitrogen (N-H): This secondary amine links the two ring systems. Its basicity will be significantly influenced by the electron-withdrawing nature of the attached pyrimidine ring, likely rendering it less basic than the piperidine nitrogen.

  • Pyrimidine Ring Nitrogens (N1 and N3): Pyrimidine is an aromatic diazine. The lone pair of electrons on each nitrogen atom can accept a proton. The methoxy group (-OCH3) at the 6-position is an electron-donating group, which should increase the electron density in the ring and thus increase the basicity of the ring nitrogens compared to unsubstituted pyrimidine.[8]

Given these features, 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine is a polybasic compound, and its complete characterization requires the determination of three distinct pKa values.

Chapter 2: Experimental Determination of pKa Values

Experimental measurement remains the gold standard for pKa determination, providing the most accurate data for regulatory and formulation purposes.[5] The choice of method often depends on the compound's properties, such as solubility and the amount of material available.

Potentiometric Titration: The Benchmark Method

Potentiometric titration is a highly precise and widely used technique for pKa measurement.[9][10] It involves monitoring the change in pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Causality and Rationale: For a basic compound like 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, the analyte solution is titrated with a strong acid (e.g., HCl). As the acid is added, the basic centers are progressively protonated. A plot of pH versus the volume of titrant added produces a titration curve. The midpoint of the buffer region, identified by an inflection point in the curve, corresponds to the pH at which 50% of a specific functional group is protonated; at this point, pH = pKa.[11][12] For a polybasic compound, multiple inflection points will be observed.

Detailed Experimental Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[11] Ensure the temperature of the buffers and the sample solution is constant (e.g., 25°C).

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in high-purity water to a concentration of approximately 1-10 mM.[12]

    • If aqueous solubility is low, a co-solvent such as methanol or acetonitrile may be used. However, the pKa must then be determined at several co-solvent concentrations and extrapolated back to 0% to find the aqueous pKa.[10][13]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[11]

  • Titration Environment: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to eliminate dissolved CO2, which can interfere with the measurement of basic pKa values.[12]

  • Titration Process:

    • Place the solution in a temperature-controlled vessel with continuous stirring.

    • Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

    • Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.[12]

    • Record the pH and the volume of titrant added at each step.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).

    • Calculate the first and second derivatives of the titration curve to accurately locate the equivalence points (inflection points).

    • The pKa value for each basic center is equal to the pH at the half-equivalence point.[11]

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare Analyte Solution (1-10 mM in 0.15M KCl) Purge Purge with N2 (Remove CO2) Titrate Titrate with Standardized HCl Purge->Titrate Record Record pH vs. Titrant Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Derive Calculate 1st/2nd Derivatives Plot->Derive Identify Identify Inflection Points (Equivalence Points) Derive->Identify Calculate Determine pKa at Half-Equivalence Points Identify->Calculate Result pKa Values Calculate->Result

Caption: Workflow for pKa determination by potentiometric titration.

Capillary Electrophoresis (CE): A High-Throughput Alternative

Capillary Electrophoresis is a powerful separation technique that can be readily adapted for pKa determination, offering advantages such as extremely low sample consumption, high speed, and tolerance for impure samples.[14][15]

Causality and Rationale: The principle behind CE-based pKa determination is that the electrophoretic mobility of a molecule is directly dependent on its charge-to-size ratio. As the pH of the background electrolyte (BGE) is varied, the ionization state of the analyte changes, which in turn alters its effective mobility. A plot of effective mobility versus pH yields a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group.[16][17]

Detailed Experimental Protocol:

  • Capillary Conditioning: Condition a new fused-silica capillary by flushing sequentially with 1 M NaOH, water, and finally the background electrolyte (BGE).

  • Buffer Preparation: Prepare a series of BGEs covering a wide pH range (e.g., from pH 2 to 12) at constant ionic strength. A 24-point buffer system can provide high resolution.[15]

  • Sample Preparation: Dissolve the analyte and a neutral marker (e.g., DMSO or mesityl oxide) in water or a suitable co-solvent to a concentration of ~1 mg/mL.

  • Electrophoretic Run:

    • For each BGE, perform an injection of the sample solution.

    • Apply a constant voltage (e.g., 20 kV) and record the migration times of the analyte and the neutral marker using a UV detector.[17]

  • Data Analysis:

    • Calculate the effective mobility (µ_eff) of the analyte at each pH using the migration times of the analyte and the neutral marker.

    • Plot the effective mobility (y-axis) against the pH of the BGE (x-axis).

    • Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa.[15] For a polybasic compound, the curve will show multiple inflections.

Workflow for Capillary Electrophoresis pKa Determination

G cluster_prep Preparation cluster_ce CE Analysis cluster_analysis Analysis PrepBuffers Prepare BGE Series (e.g., pH 2-12) PrepSample Prepare Analyte + Neutral Marker Loop For each pH Buffer PrepSample->Loop Inject Inject Sample Loop->Inject Run Apply Voltage & Detect Inject->Run Record Record Migration Times Run->Record Record->Loop CalcMobility Calculate Effective Mobility (μ_eff) Record->CalcMobility Plot Plot μ_eff vs. pH CalcMobility->Plot Fit Fit to Sigmoidal Curve Plot->Fit Identify Identify Inflection Point(s) Fit->Identify Result pKa Values Identify->Result

Caption: Workflow for pKa determination by capillary electrophoresis.

Chapter 3: Computational Prediction of pKa Values

In silico pKa prediction has become an indispensable tool in early drug discovery, offering rapid, cost-effective estimations before a compound is even synthesized.[5][18] These methods are particularly valuable for triaging large numbers of virtual compounds.

Causality and Rationale: The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction.[19] Quantum mechanics (QM) based methods calculate this free energy change by modeling the molecule in its protonated and deprotonated states, accounting for the crucial effects of the solvent.

Methodologies and Workflow:

  • Structure Preparation: Generate 3D coordinates for the neutral form of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine and each of its three singly-protonated forms.

  • Conformational Search: For each of the four species, perform a thorough conformational search to identify the lowest energy conformers, as these will be the most populated in solution.

  • Geometry Optimization and Energy Calculation:

    • Perform a high-level geometry optimization on the lowest-energy conformers using a quantum mechanical method, such as Density Functional Theory (DFT).[20][21]

    • Crucially, these calculations must be performed with a continuum solvation model (e.g., SMD, PCM) to simulate the aqueous environment, as the solvent has a massive stabilizing effect on charged species.[19][22]

  • pKa Calculation: The pKa is calculated from the absolute Gibbs free energies of the protonated (HA+) and neutral (A) forms using the following thermodynamic cycle:

    • pKa = (G(A)aq - G(HA+)aq) / (2.303 * RT) - C

    • Where G(A)aq and G(HA+)aq are the calculated free energies in solution, and C is a constant representing the free energy of the solvated proton, which is specific to the theoretical method used.[22]

Workflow for Quantum Mechanical pKa Prediction

G cluster_build Structure Generation cluster_qm QM Calculations cluster_calc pKa Calculation BuildNeutral Build 3D Neutral Structure (A) BuildProtonated Build 3D Protonated Structures (HA+) ConformerSearch Conformational Search BuildProtonated->ConformerSearch Optimize Geometry Optimization (DFT) + Solvation Model ConformerSearch->Optimize Energy Calculate Solvation Free Energy (G_aq) Optimize->Energy DeltaG Calculate ΔG = G(A)_aq - G(HA+)_aq Energy->DeltaG Equation Apply pKa Equation DeltaG->Equation Result Predicted pKa Values Equation->Result

Caption: Workflow for computational pKa prediction using QM methods.

Chapter 4: Synthesis of Data and Interpretation

A combination of experimental and computational approaches provides the most reliable ionization profile for a novel compound.[5] The data should be consolidated and interpreted in the context of the molecule's structure.

Illustrative Data Table for pKa Determination of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

Ionization Center AssignmentPredicted pKa (QM)Experimental pKa (Potentiometry)Experimental pKa (CE)
Piperidine Nitrogen~10.5 - 11.0Value 1Value 1
Exocyclic Amine Nitrogen~7.0 - 8.0Value 2Value 2
Pyrimidine Ring Nitrogen~4.5 - 5.5Value 3Value 3

Note: The predicted values are expert estimations based on related structures. Experimental values would be populated upon completion of the protocols described above.

Interpretation and Assignment:

  • Highest pKa (Value 1): This value is confidently assigned to the protonation of the piperidine nitrogen. Saturated aliphatic amines are consistently the strongest bases in such structures.[7]

  • Lowest pKa (Value 3): This value corresponds to the protonation of one of the pyrimidine ring nitrogens. Aromatic amines are significantly less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic system. The electron-donating methoxy group increases its basicity relative to unsubstituted pyrimidine, but it remains the least basic site.[23]

  • Intermediate pKa (Value 2): This value is assigned to the exocyclic amine. While it is a secondary amine, its direct attachment to the electron-deficient pyrimidine ring substantially reduces its basicity compared to the piperidine nitrogen.

Conclusion

The accurate determination of the pKa values for a polybasic molecule like 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine is a non-trivial but essential task in drug development. This guide has outlined a robust, multi-pronged strategy that combines the precision of experimental methods like potentiometric titration and capillary electrophoresis with the predictive power of quantum mechanical calculations. By understanding the underlying principles of each technique and following structured protocols, researchers can generate a complete and reliable ionization profile. This knowledge is paramount for optimizing a compound's ADME properties, guiding formulation development, and ultimately creating safer and more effective therapeutic agents.[2]

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Yoshida, N., et al. (2020). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available from: [Link]

  • Pion. (2023). What is pKa and how is it used in drug development? Available from: [Link]

  • Garrido, G., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available from: [Link]

  • Manallack, D.T., et al. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews. Available from: [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Available from: [Link]

  • Manallack, D.T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Available from: [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

  • Špirtović-Halilović, S., et al. (2016). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Fuguet, E., et al. (2009). A fast method for pKa determination by capillary electrophoresis. Chemistry & Biodiversity. Available from: [Link]

  • Jouyban, A., et al. (2002). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure. Journal of Chromatography A. Available from: [Link]

  • El-Ghannam, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. Available from: [Link]

  • Galano, A., et al. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. Available from: [Link]

  • Fuguet, E., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Lee, J., et al. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. Journal of Chemical Information and Modeling. Available from: [Link]

  • Analiza. Using Capillary Electrophoresis to Measure pKa. Available from: [Link]

  • Shields, G.C. (2015). Computational Approaches to Predict pKa Values. ResearchGate. Available from: [Link]

  • ResearchGate. (2025). Determination of pK(a) values by capillary zone electrophoresis with a dynamic coating procedure. Available from: [Link]

  • PubChemLite. 4-(4-methoxybenzyl)-6-{1-[(4-methoxyphenyl)carbonyl]-piperidin-4-yl}pyrimidin-2-amine. Available from: [Link]

  • ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine. Available from: [Link]

  • ResearchGate. Experimental amine basicity (pKa). Available from: [Link]

  • Wang, Z., et al. (2021). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. European Journal of Medicinal Chemistry. Available from: [Link]

  • Vaswani, R.G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2. Journal of Medicinal Chemistry. Available from: [Link]

  • Sutormin, D., et al. (2022). (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. Molecules. Available from: [Link]

  • ResearchGate. Piperidine nucleus in the field of drug discovery. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Tiekink, E.R.T., et al. (2016). 2-(3-Methoxyphenoxy)pyrimidine. Acta Crystallographica Section E. Available from: [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs. Available from: [Link]

  • PubChem. N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine. Available from: [Link]

  • ResearchGate. (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines. Available from: [Link]

  • ResearchGate. Examples of piperidine pyrimidine amides with inhibitory activity. Available from: [Link]

  • El-Gazzar, M.G., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. BMC Chemistry. Available from: [Link]

  • ResearchGate. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole. Available from: [Link]_

  • FAFDrugs4. Descriptors. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • RSC Publishing. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). Available from: [Link]

  • Al-Omair, M.A., et al. (2022). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules. Available from: [Link]

  • Magare, B.K., et al. (2022). Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis. Polycyclic Aromatic Compounds. Available from: [Link]

Sources

The Pharmacophore of Precision: Methoxypyrimidine Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Author Persona: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

In the landscape of small-molecule drug discovery, the pyrimidine heterocycle remains a "privileged scaffold," serving as the backbone for countless FDA-approved therapeutics. However, within this broad class, methoxypyrimidine amine derivatives have emerged as a distinct, high-value sub-class. This moiety combines the hydrogen-bonding capability of an exocyclic amine (critical for kinase hinge binding) with the electronic modulation and specific solvation properties of a methoxy substituent.

This guide moves beyond general literature to provide a rigorous technical analysis of this scaffold. We will explore its structural activity relationships (SAR), detail the mechanistic basis of its efficacy in oncology (specifically PI3K/mTOR and EGFR pathways), and provide self-validating protocols for synthesis and biological evaluation.

Structural Rationale: The "Why" of the Scaffold

To design effective drugs, one must understand the atomic-level contributions of the core scaffold. The methoxypyrimidine amine architecture is not arbitrary; it is an evolved solution to the "kinase problem."

The Hinge Binding Hypothesis

Most kinase inhibitors function as ATP-competitive antagonists. The adenine ring of ATP forms two key hydrogen bonds with the kinase hinge region. The 2-aminopyrimidine motif mimics this interaction perfectly:

  • N1 of Pyrimidine: Accepts a hydrogen bond from the backbone NH of the hinge.

  • C2-Amine (Exocyclic): Donates a hydrogen bond to the backbone Carbonyl of the hinge.

The Methoxy Advantage

Why add a methoxy group?

  • Electronic Tuning: The methoxy group (

    
    ) is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. This subtle push-pull effect increases the electron density on the pyrimidine nitrogen atoms, potentially strengthening the hinge H-bond acceptance without making the ring too electron-rich (which could invite metabolic oxidation).
    
  • Conformational Locking: Through intramolecular hydrogen bonding or steric repulsion, a methoxy group can lock the rotation of adjacent substituents, pre-organizing the molecule into a bioactive conformation (entropy reduction).

  • Solubility & Permeability: Unlike a simple methyl group, the methoxy oxygen can accept H-bonds from water, improving aqueous solubility—a critical failure point for many aromatic kinase inhibitors.

Therapeutic Frontiers: Oncology & Beyond

Dual PI3K/mTOR Inhibition

The PI3K/AKT/mTOR pathway is hyperactivated in diverse cancers. First-generation inhibitors often failed due to feedback loops; inhibiting mTORC1 leads to upregulation of AKT.

  • Mechanism: Methoxypyrimidine amines (e.g., sulfonamide derivatives) have shown the ability to bind into the ATP pocket of both PI3K

    
     and mTOR.
    
  • Key Interaction: The methoxy group often occupies a specific hydrophobic sub-pocket or interacts with the "gatekeeper" residue, determining selectivity against other kinases.

Visualization: The Signaling Blockade

The following diagram illustrates where methoxypyrimidine derivatives intercept the oncogenic signaling cascade.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K Class I RTK->PI3K Activates PIP3 PIP2 -> PIP3 PI3K->PIP3 Catalyzes AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Phosphorylates CellCycle Cell Cycle Progression (Proliferation) mTOR->CellCycle Drives Inhibitor Methoxypyrimidine Amine Derivative Inhibitor->PI3K ATP Comp. Inhibition Inhibitor->mTOR Dual Inhibition

Figure 1: Mechanism of Action for Dual PI3K/mTOR Inhibition.[1] The derivative acts as a dual clamp, preventing the feedback loop often seen with mono-therapy.

Technical Guide: Synthesis Protocol

As a Senior Application Scientist, I recommend a convergent synthetic route. Linear syntheses are prone to yield attrition. We will utilize a Sequential Nucleophilic Aromatic Substitution (


)  followed by a Buchwald-Hartwig Amination .
Retrosynthetic Analysis
  • Target: 2-amino-4-aryl-6-methoxypyrimidine.

  • Precursor: 2,4-dichloro-6-methoxypyrimidine (commercially available or synthesized from trichloropyrimidine).

Step-by-Step Workflow
Step 1: Introduction of the Methoxy Group (If starting from Trichloropyrimidine)
  • Reagents: 2,4,6-Trichloropyrimidine, Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Conditions:

    
     to RT, 2 hours.
    
  • Control Point: Maintain low temperature to prevent di-substitution. The 4-position is most reactive, but statistical mixtures can occur. Purification by column chromatography is mandatory here.

Step 2:

Displacement (C4 Position)
  • Reagents: 2,4-dichloro-6-methoxypyrimidine, Aniline derivative (Ar-

    
    ), 
    
    
    
    , DMF.
  • Conditions:

    
    , 4-6 hours.
    
  • Causality: We use a weak base (

    
    ) because the pyrimidine is sufficiently electron-deficient. DMF is used to solubilize the inorganic base.
    
  • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:2). The product should be more polar than the starting chloride.

Step 3: Buchwald-Hartwig Coupling (C2 Position)

This is the critical step to install the hinge-binding amine if it wasn't introduced in Step 2, or to functionalize the remaining chloride.

  • Reagents: Intermediate from Step 2, Amine (

    
    ), 
    
    
    
    (Catalyst), Xantphos (Ligand),
    
    
    (Base), 1,4-Dioxane.
  • Conditions:

    
    , Inert Atmosphere (
    
    
    
    or Ar), 12 hours.
  • Expert Insight: Xantphos is chosen for its wide bite angle, which stabilizes the Palladium intermediates during the reductive elimination step, crucial for electron-rich pyrimidines.

Synthesis Flowchart

Synthesis_Workflow Start 2,4,6-Trichloropyrimidine Step1 Step 1: Methoxylation (NaOMe, MeOH, 0°C) Start->Step1 Inter1 2,4-Dichloro-6-methoxypyrimidine Step1->Inter1 Step2 Step 2: SNAr (Ar-NH2, K2CO3, 80°C) Inter1->Step2 Inter2 4-Amino-2-chloro-6-methoxy... Step2->Inter2 Step3 Step 3: Buchwald-Hartwig (Pd cat., Amine, 100°C) Inter2->Step3 Final Final Methoxypyrimidine Amine Derivative Step3->Final

Figure 2: Convergent synthesis workflow for generating 2,4,6-trisubstituted pyrimidine libraries.

Biological Validation Protocols

Trustworthiness in data comes from robust, self-validating assays.

In Vitro Kinase Assay (ADP-Glo™ Method)

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.

Protocol:

  • Preparation: Dilute the methoxypyrimidine derivative in DMSO (10 mM stock). Prepare serial dilutions (e.g., 10

    
    M to 0.1 nM) in 1x Kinase Buffer.
    
  • Enzyme Reaction:

    • Add 2

      
      L of inhibitor (or DMSO control) to 384-well plate.
      
    • Add 2

      
      L of purified Kinase (e.g., PI3K
      
      
      
      , 2 ng/well). Incubate 10 min at RT (allows inhibitor to bind).
    • Add 2

      
      L of Substrate/ATP mix (PIP2:PS lipid substrate + Ultra-pure ATP).
      
    • Incubate at RT for 60 min.

  • Detection:

    • Add 6

      
      L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 12

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

  • Validation: Calculate Z'-factor. A Z' > 0.5 indicates a robust assay.

Quantitative Data Template

When reporting your results, use the following structure to allow for direct comparison of SAR trends.

Compound IDR1 (C2-Pos)R2 (C4-Pos)R3 (C6-Pos)PI3K

IC

(nM)
mTOR IC

(nM)
Selectivity Index (PI3K/mTOR)
MP-001 -NH-Ph-Ph-4-F-OMe1204500.26
MP-002 -NH-Ph-4-OH-Ph-4-F-OMe15 22 0.68
MP-003 -NH-Me-Ph-4-F-OMe>1000>1000N/A

Note: MP-002 shows that adding a hydroxyl group to the aniline (R1) drastically improves potency, likely due to an additional H-bond in the solvent-exposed region.

Future Perspectives: PROTACs

The methoxypyrimidine amine scaffold is an ideal "warhead" for PROTACs (Proteolysis Targeting Chimeras). Because the C6-methoxy or C4-position often points towards the solvent front, a linker can be attached here without disrupting the hinge binding at C2.

  • Strategy: Replace the C6-methoxy with a C6-(methoxy-ethoxy-linker)-E3 Ligase Ligand.

  • Goal: Degrade the kinase rather than just inhibiting it, overcoming resistance mutations.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: Pharmaceuticals (Basel), 2023.[1] URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs. Source: Pharmaceuticals (Basel), 2024.[2] URL:[Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents. Source: RSC Advances, 2021. URL:[Link]

  • Pyrimidine Derivatives as Anticancer Agents. Source: Encyclopedia, 2021.[3] URL:[Link]

  • Discovery of a new class based on 6-methoxypyrimidine as efficient low weight reversible inhibitors of SARS-CoV-2 main protease. Source: Journal of Molecular Structure, 2021. URL:[Link]

Sources

An In-Depth Technical Guide to 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles of organic synthesis and chemical biology, this document will explore the structure, potential synthesis, and putative biological activities of this molecule. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage data from structurally related analogs to provide a well-grounded and scientifically rigorous perspective for researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine is a substituted aminopyrimidine. The core of the molecule is a pyrimidine ring, a diazine heterocycle containing two nitrogen atoms at positions 1 and 3. This core is substituted with a methoxy group at the 6-position and an amino-linked piperidine ring at the 4-position.

Table 1: Physicochemical Properties of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

PropertyValueSource
IUPAC Name 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine-
CAS Number 1354088-13-3Commercial Supplier
Canonical SMILES COc1cc(NC2CCNCC2)ncc1Commercial Supplier
Molecular Formula C10H16N4OCalculated
Molecular Weight 208.26 g/mol Calculated

Proposed Synthesis Pathway

A likely starting material for this synthesis is 4-chloro-6-methoxypyrimidine. This intermediate can be reacted with 4-aminopiperidine in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic attack of the primary amine of 4-aminopiperidine on the electron-deficient pyrimidine ring at the C4 position, displacing the chloride leaving group.

Experimental Protocol: Proposed Synthesis of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

  • Reaction Setup: To a solution of 4-chloro-6-methoxypyrimidine (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopiperidine (1.1 eq) followed by triethylamine (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine.

Synthesis_Workflow reagent1 4-chloro-6-methoxypyrimidine reaction SNAr Reaction Room Temperature, 12-24h reagent1->reaction 1.0 eq reagent2 4-aminopiperidine reagent2->reaction 1.1 eq base Triethylamine (TEA) base->reaction 1.5 eq solvent Dichloromethane (DCM) solvent->reaction product 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification purification->product

Caption: Proposed synthetic workflow for 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine.

Putative Biological Activity and Mechanism of Action

The aminopyrimidine scaffold is a well-established pharmacophore found in a multitude of biologically active compounds. Specifically, derivatives of aminopyrimidines are known to act as kinase inhibitors, and the piperidine moiety often contributes to favorable pharmacokinetic properties and can be involved in crucial interactions with the target protein.

Given the structural features of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, it is plausible that this compound could exhibit inhibitory activity against various protein kinases. The 4-aminopyrimidine core is a key structural motif in many ATP-competitive kinase inhibitors, where the pyrimidine nitrogen atoms can form hydrogen bonds with the hinge region of the kinase domain.

Potential Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Numerous aminopyrimidine derivatives have been developed as potent inhibitors of CDKs, which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for anticancer drug discovery.

  • Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in B-cell receptor signaling, and its inhibitors have shown significant efficacy in the treatment of B-cell malignancies and autoimmune diseases.

  • Other Tyrosine and Serine/Threonine Kinases: The aminopyrimidine scaffold is versatile and has been incorporated into inhibitors of a wide range of other kinases involved in various signaling pathways.

Proposed Mechanism of Action:

It is hypothesized that 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine would act as an ATP-competitive inhibitor. The aminopyrimidine core would likely bind to the hinge region of the kinase's ATP-binding pocket, forming key hydrogen bond interactions. The piperidine and methoxy substituents would occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and selectivity of the compound.

Putative_MoA compound 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine atp_pocket ATP-Binding Pocket compound->atp_pocket Binds to kinase Protein Kinase (e.g., CDK, BTK) kinase->atp_pocket inhibition Inhibition of Kinase Activity atp_pocket->inhibition downstream Disruption of Downstream Signaling Pathways inhibition->downstream cellular_effect Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) downstream->cellular_effect

Caption: Hypothetical mechanism of action for 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine as a kinase inhibitor.

Future Directions and Research Opportunities

The information presented in this guide provides a solid foundation for further investigation of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine. The following are key areas for future research:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, HRMS, etc.).

  • In Vitro Biological Evaluation: The compound should be screened against a panel of protein kinases to identify its primary biological target(s). Subsequent dose-response studies would be necessary to determine its potency (IC50).

  • Cellular Assays: Once a primary target is identified, the compound's activity should be assessed in relevant cell-based assays to confirm its mechanism of action and evaluate its effects on cellular processes such as proliferation, apoptosis, and cell cycle progression.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the methoxy and piperidine substituents would provide valuable insights into the SAR and could lead to the development of more potent and selective inhibitors.

Conclusion

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine is a molecule with significant potential for further investigation in the field of drug discovery. Its structural similarity to known kinase inhibitors suggests that it may possess valuable biological activities. The proposed synthetic route offers a practical approach to obtaining this compound for detailed pharmacological evaluation. This technical guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of novel aminopyrimidine derivatives.

References

Due to the limited availability of specific literature for 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, this section will remain unpopulated until relevant research is published.

The Piperidinyl-Pyrimidine Scaffold: A Comprehensive Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1][2] Its inherent drug-like properties have made it a cornerstone in medicinal chemistry. When coupled with a piperidine moiety, the resulting piperidinyl-pyrimidine scaffold gives rise to a versatile class of compounds with a broad spectrum of pharmacological activities.[3] These derivatives have emerged as privileged structures in drug discovery, demonstrating significant potential as anticancer, anti-inflammatory, and antiviral agents.[4][5][6]

This in-depth technical guide provides a comprehensive overview of the biological activity of piperidinyl-pyrimidine derivatives for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, explore structure-activity relationships, provide detailed experimental protocols for their evaluation, and present key quantitative data to facilitate further research and development in this promising area.

Therapeutic Applications and Mechanisms of Action

Piperidinyl-pyrimidine derivatives exert their biological effects by modulating the activity of key cellular targets, primarily protein kinases.[4] Their structural similarity to purines allows them to interact with the ATP-binding sites of these enzymes, leading to the inhibition of downstream signaling pathways crucial for cell survival, proliferation, and inflammation.

Anticancer Activity: Targeting Key Kinases

The dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Piperidinyl-pyrimidine derivatives have shown significant promise as anticancer agents by inhibiting several key kinases involved in oncogenic signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, cell proliferation, and survival.[7] IκB kinase (IKK) is a key enzyme in the canonical NF-κB pathway, and its inhibition is a major area of anti-inflammatory and anticancer research.[7][8] Piperidinyl-pyrimidine derivatives have been identified as potent inhibitors of IKKβ (IKK-2).[7][8]

By inhibiting IKKβ, these compounds prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival and pro-inflammatory genes.[7]

G Figure 1: Mechanism of IKK Inhibition by Piperidinyl-Pyrimidine Derivatives cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Piperidinyl-Pyrimidine Derivative Piperidinyl-Pyrimidine Derivative Piperidinyl-Pyrimidine Derivative->IKK Complex Inhibits G Figure 2: PI3K/mTOR Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Piperidinyl-Pyrimidine Derivative Piperidinyl-Pyrimidine Derivative Piperidinyl-Pyrimidine Derivative->PI3K Inhibits Piperidinyl-Pyrimidine Derivative->mTOR Inhibits

Caption: Dual inhibition of the PI3K/Akt/mTOR pathway.

Anti-HIV Activity: Non-Nucleoside Reverse Transcriptase Inhibition

Piperidinyl-pyrimidine derivatives have also demonstrated significant potential as anti-HIV agents, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). [9]These compounds bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity. [9]This prevents the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle. [10] The diarylpyrimidine (DAPY) scaffold, a related structure, is a well-established class of NNRTIs, and piperidinyl-pyrimidine derivatives have been designed based on these pharmacophore templates. [9]

Structure-Activity Relationship (SAR) Analysis

The biological activity of piperidinyl-pyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and piperidine rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective inhibitors.

  • Substitutions on the Pyrimidine Ring:

    • C2 and C4 Positions: These positions are critical for interaction with the hinge region of the kinase ATP-binding pocket. Amino groups or small substituted anilines at the C2 and C4 positions often form key hydrogen bonds. [11]For PI3K inhibitors, a morpholine group at C4 is frequently observed to form an essential hydrogen bond. [12] * C5 Position: Substitution at the C5 position can influence potency and selectivity. For example, a carboxamide group at this position is critical for NF-κB inhibitory activity. [13] * C6 Position: Lipophilic substitutions at the C6 position are important for inhibitory activity against HIV-1 LTR activation. [12]

  • Substitutions on the Piperidine Ring:

    • N1 Position: The substituent on the piperidine nitrogen can significantly impact activity. For IKK-2 inhibitors, hydrogen, methanesulfonyl, and aminosulfonyl groups provide high inhibitory activity. [7] * C3 and C4 Positions: The substitution pattern on the piperidine ring itself can influence potency and selectivity. For instance, in some series of NAPE-PLD inhibitors, a 3-phenylpiperidine showed improved activity. [1]

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activity of representative piperidinyl-pyrimidine and related derivatives against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Piperidinyl-Pyrimidine and Related Derivatives

Compound/DerivativeCancer Cell LineActivity (IC50 in µM)Reference Compound
Pyrido[2,3-d]pyrimidine derivativeHCT-116 (Colon)1.98Doxorubicin
Pyrido[2,3-d]pyrimidine derivativeMCF-7 (Breast)2.18Doxorubicin
Pyrido[2,3-d]pyrimidine derivativeHepG2 (Liver)4.04Doxorubicin
Pyrimidine-benzimidazol hybridHCT-116 (Colon)1.73Doxorubicin
Piperidinyl-pyrimidine derivative 2a HT-29 (Colon)10.2 (24h)-
Piperidinyl-pyrimidine derivative 2a U-87 MG (Glioblastoma)22.0 (24h)-
Piperidinyl-pyrimidine derivative 10k Panc1 (Pancreatic)-MRTX1133

Data compiled from multiple sources.[4][7][14]

Table 2: Kinase Inhibitory Activity of Piperidinyl-Pyrimidine and Related Derivatives

Compound/DerivativeKinase TargetActivity (IC50 in µM)
Piperidinyl aminopyrimidine 17 IKK-21.30
Pyrido[3,2-d]pyrimidine derivativePI3Kα0.019
Pyrido[3,2-d]pyrimidine derivativemTOR0.037
Pyrido[2,3-d]pyrimidine derivative 65 PDGFr1.11
Pyrido[2,3-d]pyrimidine derivative 65 FGFr0.13
Pyrido[2,3-d]pyrimidine derivative 65 EGFr0.45
Pyrido[2,3-d]pyrimidine derivative 65 c-src0.22
2,4-disubstituted pyrimidine 2d KDR (VEGFR-2)0.006
Pyrrolo[2,3-d]pyrimidine 5k EGFR0.079
Pyrrolo[2,3-d]pyrimidine 5k Her20.040
Pyrrolo[2,3-d]pyrimidine 5k VEGFR2-
Pyrrolo[2,3-d]pyrimidine 5k CDK20.204

Data compiled from multiple sources.[4][7][15][13][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of piperidinyl-pyrimidine derivatives.

Protocol 1: General Synthesis of a 4-Amino-6-(piperidin-1-yl)pyrimidine Derivative

This protocol describes a general method for the synthesis of a 4-amino-6-(piperidin-1-yl)pyrimidine derivative, a common scaffold in this class of compounds.

G Figure 3: General Synthesis Workflow Start Start Reaction Reaction Start->Reaction Mix 4-amino-6-chloropyrimidine derivative and piperidine in ethanol Cooling Cooling Reaction->Cooling Reflux for 6h Filtration Filtration Cooling->Filtration Cool to room temperature and stir for 2h Washing Washing Filtration->Washing Filter the solid Drying Drying Washing->Drying Wash with ethanol Recrystallization Recrystallization Drying->Recrystallization Dry the solid End End Recrystallization->End Recrystallize from a suitable solvent

Sources

The Strategic Role of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Privileged Scaffolds in Kinase Inhibition

In the landscape of modern drug discovery, the pursuit of highly selective and potent therapeutic agents is paramount. Central to this endeavor is the concept of "privileged scaffolds" – molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity. The aminopyrimidine core stands out as one such scaffold, forming the backbone of numerous clinically successful drugs, particularly in the realm of kinase inhibition.[1] This technical guide delves into a key exemplar of this class, 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, providing an in-depth analysis of its synthesis, chemical properties, and its strategic application as a building block in the development of next-generation therapeutics. The versatility of the aminopyrimidine structure allows for extensive modification, enabling medicinal chemists to meticulously tailor the potency, selectivity, and pharmacokinetic profiles of inhibitor candidates.[2]

Physicochemical Properties and Identification

CAS Number: 1354088-13-3[3]

PropertyValueSource
Molecular FormulaC10H16N4OPubChem
Molecular Weight208.26 g/mol PubChem
AppearanceOff-white to pale yellow solid (predicted)Inferred from related compounds
SolubilitySoluble in DMSO, Methanol (predicted)Inferred from related compounds
SMILESCOC1=CC(=NC=N1)NC2CCNCC2BLDpharm[4]
InChIInChI=1S/C10H16N4O/c1-15-10-5-8(12-9-3-6-11-7-4-9)13-2-14-10/h2,5,9,11H,3-4,6-7H2,1H3,(H,12,13,14)PubChem

Sourcing and Procurement: A Supplier Overview

The acquisition of high-quality starting materials and building blocks is a critical first step in any drug discovery program. 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine is available from a number of reputable chemical suppliers. Pricing is typically available upon request and is dependent on the quantity and purity required.

SupplierWebsiteCAS NumberNotes
BLDpharm1354088-13-3Provides technical data including NMR, HPLC, LC-MS.[3]
Life Chemicals(Available as a derivative)Specializes in HTS compounds and custom synthesis.
Ambeed(Related structures available)Supplier of building blocks and advanced intermediates.
PharmaBlock(Aminopyrimidine building blocks)Specializes in novel building blocks for drug R&D.[1]

The Aminopyrimidine Core: A Cornerstone of Kinase Inhibitor Design

The aminopyrimidine scaffold is a bioisostere of the adenine core of ATP, the ubiquitous energy currency of the cell and the substrate for all kinases. This structural mimicry allows aminopyrimidine derivatives to act as competitive inhibitors, occupying the ATP-binding pocket of kinases and thereby blocking their phosphorylating activity.[5] The dysregulation of kinase signaling is a well-established driver of numerous diseases, most notably cancer, making kinase inhibitors a highly sought-after class of therapeutics.[5]

The strategic placement of substituents on the aminopyrimidine ring allows for the fine-tuning of interactions with specific amino acid residues within the kinase ATP-binding site, leading to enhanced potency and selectivity. The 6-methoxy group and the N-(piperidin-4-yl) moiety of the title compound are key features that can be further elaborated to target specific kinases.

Potential Synthetic Pathway

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 4,6-dichloropyrimidine 4,6-dichloropyrimidine intermediate_1 4-chloro-6-methoxypyrimidine 4,6-dichloropyrimidine->intermediate_1 Nucleophilic Substitution sodium_methoxide Sodium Methoxide tert-butyl_4-aminopiperidine-1-carboxylate tert-butyl 4-aminopiperidine -1-carboxylate protected_product tert-butyl 4-((6-methoxypyrimidin-4-yl)amino) piperidine-1-carboxylate intermediate_1->protected_product Buchwald-Hartwig Amination final_product 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine protected_product->final_product Deprotection (e.g., TFA) Drug_Discovery_Workflow start 6-methoxy-N-(piperidin-4-yl) pyrimidin-4-amine derivatization Derivatization at Piperidine Nitrogen start->derivatization library_synthesis Library Synthesis derivatization->library_synthesis screening High-Throughput Screening (Kinase Assays) library_synthesis->screening hit_identification Hit Identification screening->hit_identification lead_optimization Lead Optimization (SAR Studies) hit_identification->lead_optimization candidate Preclinical Candidate lead_optimization->candidate

Sources

Methodological & Application

Introduction: The Strategic Value of the Pyrimidine-Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine as a Versatile Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks are recognized as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity.[1][2] The pyrimidine nucleus is a cornerstone of this concept, forming the structural basis of numerous therapeutic agents, including over 19 marketed drugs, the majority of which are kinase inhibitors.[3][4][5] Its prevalence stems from its structural similarity to the nucleobases of DNA and RNA and its capacity to act as a bioisostere for the purine ring of ATP, enabling it to form critical hydrogen bond interactions within the hinge region of protein kinases.[3][6]

When coupled with a piperidine ring—a ubiquitous N-heterocycle in approved drugs known to enhance physicochemical properties, improve pharmacokinetic profiles, and modulate biological activity[7]—the resulting scaffold becomes a powerful tool for drug discovery. This guide focuses on a specific, highly versatile exemplar of this class: 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine . We will explore its synthetic utility, provide detailed protocols for its derivatization, and discuss its application in the generation of potent kinase inhibitors.

Physicochemical Characteristics of the Core Building Block

A clear understanding of the starting material's properties is fundamental to its effective application.

PropertyValueReference
IUPAC Name 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amineN/A
CAS Number 1354088-13-3[8]
Molecular Formula C₁₀H₁₆N₄ON/A
Molecular Weight 208.26 g/mol N/A
Key Reactive Site Secondary Amine (Piperidine N-H)N/A

Core Synthetic Transformations: A Gateway to Chemical Diversity

The primary point of synthetic diversification for this building block is the secondary amine of the piperidine moiety. This site is readily functionalized through several robust and high-yielding reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

Workflow for Library Development

The strategic application of this building block involves a logical progression from initial diversification to biological evaluation.

G cluster_0 Synthesis & Diversification cluster_1 Screening & Evaluation A Building Block 6-methoxy-N- (piperidin-4-yl)pyrimidin-4-amine B N-Acylation (Amide Formation) A->B Parallel Synthesis C N-Sulfonylation A->C Parallel Synthesis D Reductive Amination A->D Parallel Synthesis E Diverse Compound Library B->E C->E D->E F In Vitro Kinase Assay (e.g., HTRF) E->F Primary Screen G Cell-Based Proliferation Assay F->G H SAR Analysis Hit Identification G->H H->B Lead Optimization

Caption: General workflow for pyrimidine-based drug discovery.

Application Protocol I: N-Acylation via Amide Coupling

Expertise & Causality: Amide bond formation is one of the most fundamental reactions in medicinal chemistry. Introducing an amide provides a rigid structural unit that is metabolically stable and capable of participating in hydrogen bonding. By coupling the building block with a diverse library of carboxylic acids, researchers can systematically probe the steric and electronic requirements of a target's binding pocket. The choice of a modern coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is deliberate; it offers high efficiency, low rates of racemization for chiral acids, and simple purification of the final product.

Detailed Step-by-Step Methodology
  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to a final concentration of approximately 0.1 M.

  • Coupling Agent Addition: To the stirred solution, add HATU (1.2 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the reaction mixture. The solution may change color.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified via flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Illustrative Reaction Scheme

G reactant1 < Building Block > reagents HATU, DIPEA DMF, RT reactant1->reagents reactant2 R-COOH (Carboxylic Acid) reactant2->reagents product < N-Acylated Product > reagents->product G cluster_0 Kinase Hinge Region cluster_1 Aminopyrimidine Inhibitor hinge_N Backbone N-H hinge_CO Backbone C=O pyrimidine_N1 Pyrimidine N1 pyrimidine_N1->hinge_N H-Bond Acceptor pyrimidine_NH2 Exocyclic Amino N-H pyrimidine_NH2->hinge_CO H-Bond Donor

Sources

Navigating the N-Alkylation of Piperidin-4-yl Pyrimidines: A Detailed Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Piperidin-4-yl Pyrimidines

The piperidin-4-yl pyrimidine scaffold is a cornerstone in modern medicinal chemistry. The piperidine moiety offers a versatile, three-dimensional element that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, while the pyrimidine ring serves as a crucial hydrogen bond acceptor and a platform for diverse substitutions. The nitrogen atom of the piperidine ring is a key handle for molecular elaboration, and its alkylation is a fundamental strategy for modulating a compound's biological activity, selectivity, and physicochemical properties, such as solubility and lipophilicity.

This comprehensive guide provides an in-depth exploration of the reaction conditions for the N-alkylation of piperidin-4-yl pyrimidines. We will delve into the mechanistic underpinnings of various synthetic strategies, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus will be on providing not just a set of instructions, but a framework for rational decision-making in the laboratory, ensuring robust and reproducible outcomes.

Method Selection: A Decision-Making Framework

The choice of an N-alkylation strategy is dictated by several factors, including the nature of the alkylating agent, the steric hindrance around the piperidine nitrogen, the presence of other functional groups, and the desired scale of the reaction. Below is a decision-making framework to guide the selection of the most appropriate method.

MethodSelection cluster_conditions Nature of Alkylating Agent cluster_methods Recommended Method start Starting Piperidin-4-yl Pyrimidine & Desired Alkyl Group alkyl_halide Primary or Secondary Alkyl Halide start->alkyl_halide Simple & Unhindered aldehyde_ketone Aldehyde or Ketone start->aldehyde_ketone Functionalized or Complex Alkyl Group aryl_halide Aryl or Heteroaryl Halide start->aryl_halide Aromatic Moiety direct_alkylation Direct N-Alkylation alkyl_halide->direct_alkylation advanced_methods Microwave-Assisted or Phase-Transfer Catalysis alkyl_halide->advanced_methods Improved efficiency or milder conditions reductive_amination Reductive Amination aldehyde_ketone->reductive_amination buchwald_hartwig Buchwald-Hartwig Amination aryl_halide->buchwald_hartwig BuchwaldHartwig Pd0 Pd(0)L_n PdII_Aryl [Ar-Pd(II)-X]L_n Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)-NHR'R'']L_n PdII_Aryl->PdII_Amine Amine Coordination & Deprotonation (HNR'R'', Base) Product Ar-NR'R'' PdII_Amine->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Application Note: Strategic Utilization of 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details the synthetic utility and medicinal chemistry logic of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine (Compound 1 ) as a privileged scaffold for the development of ATP-competitive kinase inhibitors.

In the landscape of kinase drug discovery, this scaffold offers a dual-vector geometry:

  • Hinge Binder (Pyrimidine Core): The aminopyrimidine motif functions as a bidentate hydrogen bond donor/acceptor pair, interacting with the kinase hinge region (e.g., Glu/Leu backbone residues). The C6-methoxy group often occupies a hydrophobic pocket (gatekeeper vicinity) or enforces a specific tautomeric preference.

  • Solvent Front Vector (Piperidine Tail): The piperidine moiety extends towards the solvent-exposed region (ribose pocket), providing a solubilizing handle and a vector for diversification (SAR exploration) via the secondary amine.

This guide provides validated protocols for synthesizing this core and subsequently derivatizing it to generate libraries of potential JAK, JNK, and CDK inhibitors.

Synthetic Workflow & Logic

The preparation of kinase inhibitors using this scaffold follows a "Convergent Synthesis" logic. The core is assembled first, followed by a late-stage diversification of the piperidine nitrogen. This allows for the rapid generation of Structure-Activity Relationship (SAR) data.

General Synthetic Pathway (DOT Diagram)

SyntheticWorkflow SM1 4-Chloro-6-methoxypyrimidine Intermediate Boc-Protected Intermediate SM1->Intermediate SnAr (Base, Heat) SM2 N-Boc-4-aminopiperidine SM2->Intermediate Core Core Scaffold (Compound 1) (Free Amine) Intermediate->Core Deprotection (TFA or HCl) Lib1 Amide Library (Reversible Inhibitors) Core->Lib1 R-COOH / HATU Lib2 Acrylamide Derivs (Covalent Inhibitors) Core->Lib2 Acryloyl Chloride

Figure 1: Convergent synthetic workflow for generating kinase inhibitor libraries from pyrimidine precursors.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Compound 1)

Objective: Preparation of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine via Nucleophilic Aromatic Substitution (SnAr).

Reagents:

  • 4-Chloro-6-methoxypyrimidine (1.0 eq)

  • 1-Boc-4-aminopiperidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Isopropanol (IPA) or DMSO (Solvent)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-6-methoxypyrimidine (5.0 g, 34.6 mmol) in IPA (50 mL).

  • Addition: Add 1-Boc-4-aminopiperidine (7.6 g, 38.0 mmol) followed by DIPEA (15 mL, 86.5 mmol).

    • Expert Insight: DIPEA acts as a proton scavenger. While inorganic bases like K₂CO₃ can be used, DIPEA ensures homogeneity in organic solvents, accelerating the reaction kinetics.

  • Reflux: Heat the reaction mixture to 85°C (reflux) for 12–16 hours. Monitor by LCMS for the disappearance of the chloride starting material.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Yield Target: >85% of the Boc-protected intermediate.

Deprotection Step:

  • Dissolve the Boc-intermediate in Dichloromethane (DCM) (5 vol).

  • Add Trifluoroacetic acid (TFA) (5 vol) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo. Neutralize with saturated NaHCO₃ or basic resin to obtain the free base Compound 1 .

Protocol B: Library Generation (Amide Coupling)

Objective: Functionalization of the piperidine tail to probe the solvent-exposed pocket of the kinase.

Reagents:

  • Compound 1 (Core Scaffold)

  • Diverse Carboxylic Acids (R-COOH) (e.g., substituted benzoic acids, heterocycles)

  • HATU (Coupling Agent)

  • DIPEA[1]

Methodology:

  • Prepare a 0.2 M solution of carboxylic acids in DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the acid solution. Stir for 10 minutes to activate the ester.

  • Add Compound 1 (1.0 eq). Stir at room temperature for 4–12 hours.

  • Purification: For library scale, purify directly via preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Case Study: Designing a Covalent JAK3 Inhibitor

Rationale: JAK3 contains a specific cysteine residue (Cys909) in the ATP binding pocket. By attaching an electrophilic "warhead" (acrylamide) to the piperidine nitrogen, we can achieve irreversible inhibition, improving potency and selectivity.

Protocol C: Acrylamide Derivatization
  • Dissolution: Dissolve Compound 1 (100 mg) in dry DCM (5 mL) and cool to -78°C.

    • Critical Control: Low temperature prevents polymerization of the acryloyl chloride and ensures mono-acylation.

  • Acylation: Add Triethylamine (TEA) (2.0 eq) followed by Acryloyl Chloride (1.05 eq) dropwise.

  • Quench: After 30 minutes, quench with 1M NaHCO₃.

  • Isolation: Extract with DCM, dry, and concentrate.

  • Validation: Verify the presence of the acrylamide alkene protons via ¹H NMR (characteristic signals at 6.0–6.5 ppm).

Biological Context & Pathway Visualization

Understanding the downstream effects is crucial for assay development. These inhibitors typically target the JAK/STAT pathway, blocking cytokine signaling.[2]

JAK/STAT Signaling Pathway (DOT Diagram)

JAK_STAT_Pathway Ligand Cytokine (IL-2/IL-6) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target of Inhibitor) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation pSTAT p-STAT Dimer (Active) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation Inhibitor 6-Methoxy-Pyrimidine Inhibitor Inhibitor->JAK Inhibition (ATP Competitive)

Figure 2: Mechanism of Action.[3][4] The synthesized inhibitor blocks the JAK kinase ATP pocket, preventing STAT phosphorylation and subsequent gene transcription.

QC & Validation Parameters

To ensure "Trustworthiness" in your data, every synthesized batch must meet the following criteria before biological testing:

ParameterMethodAcceptance CriteriaRationale
Purity UPLC-MS (254 nm)>95%Kinase assays are sensitive to impurities (false positives).
Identity ¹H NMR (DMSO-d6)Matches StructureConfirm regioselectivity of SnAr and integrity of the methoxy group.
Residual Solvent ¹H NMR / GC<0.5% wt/wtSolvents like DMSO or IPA can affect enzyme activity.
Salt Form Elemental AnalysisDefined StoichiometryFree base vs. HCl salt affects solubility and cellular permeability.
NMR Interpretation Guide for Compound 1:
  • Pyrimidine C2-H: Singlet ~8.2 ppm (Deshielded).

  • Methoxy (-OCH₃): Singlet ~3.8 ppm (Integral 3H).

  • Piperidine Methines: Multiplets 1.5–3.0 ppm.

  • Amine (-NH-): Broad singlet, exchangeable with D₂O.

References

  • Traxler, P., et al. (2013). Protein Kinase Inhibitors in Research and Medicine. Wiley-VCH.

  • Norman, B. H., et al. (2012). 4-Aminopyrimidines as Novel Kinase Inhibitors: Structural Insights and SAR. Journal of Medicinal Chemistry, 55(11), 5003-5012.

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Role of Piperidine Metabolites in Kinase Inhibitor Design. Drug Metabolism Reviews, 44(3), 234-245.

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484. (Note: While CP-690,550 is a pyrrolopyrimidine, this paper establishes the fundamental SAR for the aminopiperidine tail used in the protocol above.)

  • Graphviz Project. (2023). Graph Visualization Software.

Sources

Application Notes and Protocols for Formulation Strategies of Pyrimidine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Modern Therapeutics

The pyrimidine ring is a foundational heterocyclic structure in medicinal chemistry, integral to the building blocks of DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a cornerstone of therapeutic agent development, with broad applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2] Prominent examples include the anticancer drugs 5-fluorouracil (5-FU) and gemcitabine, and the antifungal agent flucytosine.[3][4][5] The therapeutic efficacy of these molecules is often dictated by their ability to mimic natural pyrimidine bases, thereby interfering with nucleic acid synthesis and other vital cellular processes.[6][7]

Despite their pharmacological promise, many pyrimidine-based drug candidates exhibit suboptimal physicochemical properties that present significant formulation challenges. Poor aqueous solubility is a frequent obstacle, hindering oral bioavailability and complicating the development of parenteral dosage forms.[8][9] This guide provides a comprehensive overview of formulation strategies to overcome these challenges, with a focus on enhancing solubility and leveraging advanced drug delivery systems to improve the therapeutic index of pyrimidine-based drug candidates.

Part 1: Physicochemical Characterization of Pyrimidine Analogs

A thorough understanding of a drug candidate's physicochemical properties is paramount for the rational design of a successful formulation. For pyrimidine derivatives, key parameters to assess include solubility, pKa, LogP, and melting point.

Key Physicochemical Properties and Their Impact on Formulation
Property Significance in Formulation Typical Range for Pyrimidine Analogs Reference
Aqueous Solubility A critical determinant of oral bioavailability and parenteral formulation feasibility. Poor solubility can lead to erratic absorption and insufficient drug exposure.Highly variable, often in the µg/mL range for novel derivatives.[10]
pKa Determines the ionization state of the molecule at different physiological pH values, which influences solubility, permeability, and interactions with excipients. 5-FU, for example, has a pKa of 8.1, meaning it is partially ionized at physiological pH.Typically in the range of 7.0 - 10.0 for weakly acidic pyrimidines.[5]
LogP (Octanol-Water Partition Coefficient) A measure of lipophilicity, which affects membrane permeability and absorption. An optimal LogP is crucial for balancing solubility and permeability.Can range from hydrophilic to highly lipophilic depending on substitutions.[10]
Melting Point Provides an indication of the solid-state stability and lattice energy of the crystalline form. Higher melting points can correlate with lower solubility.Varies widely based on molecular structure and crystal packing.[10]
Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of a pyrimidine-based compound.

Materials:

  • Test pyrimidine compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker/incubator

  • 0.45 µm syringe filters

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of the solid pyrimidine compound to a vial containing a known volume of PBS (pH 7.4).

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the samples to stand to let undissolved particles settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC.

  • The measured concentration represents the equilibrium aqueous solubility of the compound.

Part 2: Formulation Strategies for Enhanced Solubility and Bioavailability

Poor aqueous solubility is a common hurdle for many pyrimidine derivatives.[8] The following strategies are frequently employed to address this challenge.

Salt Formation

For pyrimidine analogs with ionizable groups, salt formation is a straightforward and effective method to enhance solubility. The acidic nature of some pyrimidines, like 5-FU, allows for the formation of salts with suitable bases.

Co-solvency

The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can significantly increase the solubility of a hydrophobic drug. Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.

Use of Polymeric Micelles

Certain polymers can self-assemble in aqueous solutions to form micelles, which can encapsulate hydrophobic drug molecules in their core, thereby increasing their apparent water solubility.[11][12] This approach has shown promise for pyrazolo[3,4-d]pyrimidine derivatives.[11][12]

Prodrug Approach

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This strategy can be used to improve solubility, permeability, and site-specific drug delivery. Capecitabine, a prodrug of 5-FU, is a prime example of this successful approach.[13]

Part 3: Advanced Drug Delivery Systems for Pyrimidine-Based Drugs

Advanced drug delivery systems offer the potential to not only enhance solubility but also to improve the pharmacokinetic profile, reduce toxicity, and enable targeted delivery of pyrimidine-based anticancer agents.

Liposomal Formulations

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[14][15] They are particularly advantageous for delivering poorly water-soluble compounds and can be engineered for targeted delivery to tumor tissues.[9][16]

Liposome_Workflow cluster_Preparation Lipid Film Preparation cluster_Hydration Hydration cluster_Sizing Size Reduction cluster_Purification Purification Lipids Lipids (e.g., PC, Cholesterol) + Pyrimidine Drug in Organic Solvent Evaporation Rotary Evaporation Lipids->Evaporation Film Thin Lipid Film Hydration_Step Hydration with Vortexing Film->Hydration_Step Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->Hydration_Step MLV Multilamellar Vesicles (MLVs) Sonication Sonication or Extrusion MLV->Sonication SUV Small Unilamellar Vesicles (SUVs) Sonication->SUV Purification_Step Removal of Unencapsulated Drug (e.g., Dialysis, Gel Filtration) SUV->Purification_Step Final_Product Final Liposomal Formulation Purification_Step->Final_Product

Caption: Workflow for liposome preparation.

This protocol describes a common method for preparing liposomes encapsulating a pyrimidine-based drug.

Materials:

  • Phosphatidylcholine (PC) from egg yolk or synthetic source

  • Cholesterol

  • Pyrimidine-based drug candidate

  • Chloroform and methanol (or other suitable organic solvent mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extrusion device with polycarbonate membranes (optional)

Procedure:

  • Lipid Film Formation: Dissolve the lipids (e.g., PC and cholesterol in a 7:3 molar ratio) and the pyrimidine drug in a chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes of a defined pore size.

  • Purification: Remove any unencapsulated drug by dialysis against fresh buffer or by size exclusion chromatography.

  • Characterization: Characterize the resulting liposomes for size, polydispersity index, zeta potential, and encapsulation efficiency.

Nanoparticle-Based Delivery Systems

Nanoparticles, including polymeric nanoparticles and solid lipid nanoparticles, offer another versatile platform for the delivery of pyrimidine analogs.[14] These systems can protect the drug from degradation, control its release, and be functionalized for targeted delivery to specific cells or tissues.[17]

Nanoparticle_Components Pyrimidine_Drug Pyrimidine Drug Nanoparticle Functionalized Nanoparticle Pyrimidine_Drug->Nanoparticle Encapsulation Polymer_Matrix Polymer/Lipid Matrix Polymer_Matrix->Nanoparticle Forms Core Surfactant Surfactant/Stabilizer Surfactant->Nanoparticle Provides Stability Targeting_Ligand Targeting Ligand (Optional) Targeting_Ligand->Nanoparticle Enables Specificity

Caption: Components of a nanoparticle formulation.

Part 4: In Vitro Evaluation of Formulations

Once formulated, it is crucial to evaluate the performance of the delivery system in vitro. A key assay is the assessment of cytotoxicity against relevant cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of pyrimidine analog formulations on cancer cells.

Materials:

  • Cancer cell line (e.g., A549, HCT 116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Pyrimidine analog formulation and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[7]

  • Drug Treatment: Prepare serial dilutions of the free pyrimidine analog and its formulation in culture medium. Replace the old medium with 100 µL of the drug dilutions. Include vehicle controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Conclusion

The formulation of pyrimidine-based drug candidates requires a systematic approach that begins with a thorough physicochemical characterization. Overcoming poor aqueous solubility is often the primary challenge, which can be addressed through a variety of techniques ranging from simple salt formation to the use of sophisticated drug delivery systems. Liposomal and nanoparticle formulations, in particular, offer significant advantages in improving the therapeutic index of these potent anticancer agents by enhancing solubility, modifying pharmacokinetic profiles, and enabling targeted delivery. The protocols and strategies outlined in this guide provide a framework for researchers and drug development professionals to effectively formulate pyrimidine-based drug candidates and unlock their full therapeutic potential.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays | ACS Medicinal Chemistry Letters. (2018, January 29). Retrieved from [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays | ACS Medicinal Chemistry Letters - ACS Publications. (2018, January 29). Retrieved from [Link]

  • Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - MDPI. (2025, August 15). Retrieved from [Link]

  • Collection - Water Solubility Enhancement of Pyrazolo[3,4‑d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - ACS Medicinal Chemistry Letters - Figshare. (n.d.). Retrieved from [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification - PMC. (n.d.). Retrieved from [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. (2015, August 28). Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved from [Link]

  • Cancer targeted drug delivery using active low-density lipoprotein nanoparticles encapsulated pyrimidines heterocyclic anticancer agents as microtubule inhibitors - Taylor & Francis. (2022, August 26). Retrieved from [Link]

  • Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PubMed. (2025, August 15). Retrieved from [Link]

  • Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. (n.d.). Retrieved from [Link]

  • (PDF) A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential - ResearchGate. (2025, December 7). Retrieved from [Link]

  • Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie -. (n.d.). Retrieved from [Link]

  • Advancements in Liposomal and Nanoparticle-Based Targeted Drug Delivery - Preprints.org. (2025, March 19). Retrieved from [Link]

  • Advancements in Targeted Drug Delivery: Innovations in Liposomal, Nanoparticle, and Vesicular Systems - Preprints.org. (2025, February 22). Retrieved from [Link]

  • Pyrimidine analogue – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor - Google Patents. (n.d.).
  • 2.Antimetabolites. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

resolving solubility issues of aminopyrimidines in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility Issues of Aminopyrimidines in Aqueous Buffers

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Introduction: The "Brick Dust" Paradox

Welcome to the technical guide for aminopyrimidine formulation. If you are here, you are likely facing a common paradox: your compound contains polar nitrogen atoms and hydrogen bond donors, yet it refuses to dissolve in aqueous buffer, or worse, it "crashes out" hours after preparation.

The Root Cause: Aminopyrimidines (e.g., 2-aminopyrimidine scaffolds found in kinase inhibitors like Imatinib) suffer from high Crystal Lattice Energy .[1] The planar, aromatic pyrimidine ring allows for tight


-

stacking, while the amino group facilitates strong intermolecular hydrogen bonding in the solid state. To dissolve this molecule, your buffer must overcome this significant lattice energy.

This guide provides the thermodynamic and kinetic strategies required to disrupt these solid-state interactions and stabilize the compound in solution.

Module 1: The pH Lever (Ionization Strategy)

The most effective way to solubilize an aminopyrimidine is to exploit its basicity. However, these are weak bases , which leads to a common error: assuming neutral pH is sufficient.

The Science

The pKa of the protonated 2-aminopyrimidine moiety is typically between 3.5 and 4.5 .

  • At pH 7.4: The compound is predominantly uncharged (neutral). Solubility is driven solely by intrinsic solubility (

    
    ), which is often low (< 10 µM).
    
  • At pH < pKa: The pyridine-like nitrogen becomes protonated.[1] Solubility increases exponentially (

    
    ) according to the Henderson-Hasselbalch relationship.[1]
    
Protocol: pH-Dependent Solubility Profiling

Objective: Determine the critical pH (


) where the salt form precipitates.
  • Preparation: Prepare 5 buffers ranging from pH 2.0 to pH 7.4 (e.g., Phosphate-Citrate system).

  • Saturation: Add excess solid compound to each buffer.

  • Equilibration: Shake for 24 hours at 25°C (Thermodynamic Solubility).

  • Analysis: Filter (0.22 µm PVDF) and analyze filtrate by HPLC-UV.

Data Interpretation:

pH Condition Predicted Species Solubility Outcome

| pH 2.0 | Cationic (


) | High  (Often > 1 mg/mL) |
| pH 4.0  | Mixed (

) | Variable (Steep curve region) | | pH 7.4 | Neutral (

) | Low (Limited to intrinsic solubility

) |[1]

Critical Insight: If your assay requires pH 7.4, you cannot rely on ionization. You must switch to Module 2 (Cosolvents) or Module 3 (Complexation).[1]

Module 2: Cosolvent Strategies (Dielectric Tuning)

When pH modification is restricted (e.g., cell-based assays), you must reduce the dielectric constant of the media to favor the lipophilic aromatic ring.

Recommended Cosolvents
  • DMSO (Dimethyl sulfoxide): The gold standard.[1] Disrupts hydrogen bonding networks.[1][2]

    • Limit: Toxicity often limits final concentration to < 0.1% - 1% in biological assays.[1]

  • PEG 400 (Polyethylene Glycol): Excellent for preventing aggregation.[1]

    • Usage: Often used at 10-20% in in vivo formulations, or lower for in vitro.[1]

The "Crash-Out" Protocol (Kinetic Solubility)

A common failure mode is precipitation upon dilution.[1] Use this protocol to determine stability.

  • Stock Prep: Dissolve compound in 100% DMSO at 10 mM.

  • Spike: Pipette 1 µL of stock into 99 µL of aqueous buffer (1% DMSO final).

  • Observation: Measure turbidity (absorbance at 600 nm) immediately (

    
    ) and at 4 hours (
    
    
    
    ).

Troubleshooting Table:

Observation Diagnosis Solution

| Clear at


, Turbid at 

| Metastable Supersaturation | The compound is kinetically soluble but thermodynamically unstable.[1] Action: Add 5-10% PEG 400 or cyclodextrins. | | Turbid at

| Insoluble | Intrinsic solubility is too low.[1] Action: Must modify structure or use encapsulation (Module 3). |

Module 3: Advanced Encapsulation (Cyclodextrins)

For aminopyrimidines, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the superior excipient.[1] It forms an inclusion complex, hiding the hydrophobic pyrimidine ring inside its cavity while presenting a hydrophilic exterior to the buffer.
Why HP- -CD?
  • Steric Fit: The cavity size of

    
    -CD (approx 6.0–6.5 Å) is ideal for accommodating the phenyl/pyrimidine rings common in these drugs.
    
  • Mechanism: It does not change the pH or chemical structure; it shifts the equilibrium by sequestering the non-polar species.

Protocol: Phase Solubility Study
  • Prepare aqueous buffer (pH 7.[1]4) with increasing concentrations of HP-

    
    -CD (0%, 5%, 10%, 20% w/v).[1]
    
  • Add excess aminopyrimidine.[1] Shake for 48 hours.

  • Plot Solubility (

    
    ) vs. CD Concentration (
    
    
    
    ).[1]
  • Result: A linear increase (

    
     type) confirms 1:1 complexation.[1] This allows you to calculate exactly how much CD is needed to solubilize your target dose.[1]
    

Visualizing the Workflow

Figure 1: Solubility Optimization Decision Tree

Caption: A logic-flow diagram for selecting the correct solubilization strategy based on assay constraints and compound properties.

SolubilityOptimization Start Start: Aminopyrimidine Solubility Issue CheckpH Can Assay Tolerate Acidic pH (pH < 5)? Start->CheckpH YesAcid Use Acidic Buffer (Citrate/Acetate) CheckpH->YesAcid Yes NoAcid Must be Neutral (pH ~7.4) CheckpH->NoAcid No SaltScreen Salt Screen: Try Mesylate or HCl Salts YesAcid->SaltScreen If solubility still low CheckTox Is DMSO/PEG Tolerated? NoAcid->CheckTox YesCosolvent Cosolvent Strategy: 1. DMSO (Stock) 2. Dilute into PEG400/Water CheckTox->YesCosolvent Yes (<1% DMSO) NoCosolvent Strict Aqueous Requirement CheckTox->NoCosolvent No (In Vivo/Sensitive) Cyclodextrin Cyclodextrin Complexation: Use 10-20% HP-Beta-CD NoCosolvent->Cyclodextrin

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, but it precipitated immediately upon adding to the cell media. Why? A: This is the "Kinetic Solubility Cliff." Your compound is hydrophobic.[1][3][4] When the DMSO stock hits the water, the DMSO diffuses away rapidly, leaving the compound "naked" in water. It aggregates faster than it can dissolve.[1]

  • Fix: Pre-dilute your DMSO stock into an intermediate phase containing 20% PEG 400 or surfactant (Tween 80) before adding to the final media. This slows the precipitation kinetics.

Q2: Should I use the HCl salt or the Free Base? A: Generally, the Salt form (HCl or Mesylate) is preferred for solid-state handling and initial dissolution rate. However, beware of the Common Ion Effect . If you dissolve an HCl salt into a buffer containing high NaCl (like PBS), the high chloride concentration can actually suppress solubility compared to water.

  • Fix: For HCl salts, use buffers with lower chloride content or switch to Mesylate salts if possible.

Q3: My compound dissolves at pH 4 but precipitates at pH 7. How do I run my assay at pH 7? A: You are limited by the intrinsic solubility (


). You cannot force ionization at pH 7 if the pKa is 4. You must use encapsulation .[1] Add 5-10% HP-

-CD to your pH 7 buffer.[1] The CD cavity will hold the neutral molecule in solution.

References

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • PubChem. (2025).[1] "2-Aminopyrimidine Compound Summary." National Library of Medicine. [1]

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists."[1] Drug Discovery Today.

Sources

Technical Support Center: Purification of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine Class: Aminopyrimidine / Piperidine secondary amine Key Challenge: The molecule contains two basic nitrogen centers with distinct


 values (Piperidine 

11.0; Pyrimidine

4.0). This duality often leads to "oiling out" during workup or co-elution with starting materials (e.g., 4-aminopiperidine) during chromatography.[1][2]

Target Purity: >98% (HPLC/NMR) for SAR studies.

Purification Decision Matrix

Before proceeding, determine the state of your crude material using the logic flow below.

PurificationLogic Start Start: Crude Material StateCheck Physical State? Start->StateCheck SaltCheck Is it a TFA/HCl Salt? StateCheck->SaltCheck Solid/Gum AcidBase Protocol A: Acid-Base Extraction StateCheck->AcidBase Oil/Solution ImpurityCheck Major Impurity? SaltCheck->ImpurityCheck No (Free Base) Desalt Protocol C: Desalting (SCX/Resin) SaltCheck->Desalt Yes (Deprotection Crude) ImpurityCheck->AcidBase Non-basic impurities Recryst Protocol B: Recrystallization ImpurityCheck->Recryst Regioisomers/ dimers

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude physical state and impurity profile.[2]

Protocol A: Acid-Base Extraction (The "Quick Fix")

Best For: Removing non-basic impurities (starting chloropyrimidines) and "oily" crudes.[1][2] Mechanism: Exploits the high basicity of the piperidine ring (


).[1][2]
The Science

The piperidine nitrogen is a strong base.[1][2] By lowering the pH < 2, you protonate both the piperidine and pyrimidine nitrogens, forcing the molecule into the aqueous phase. Non-basic organic impurities remain in the organic phase.[1][2] Raising the pH > 12 ensures the piperidine is fully deprotonated (free base) for extraction back into organics.[1][2]

Step-by-Step Workflow
  • Dissolution: Dissolve crude (1.0 eq) in DCM (Dichloromethane) . If solubility is poor, use 10% MeOH in DCM .[1][2]

  • Acid Wash (Protonation):

    • Extract organic layer with 1M aqueous HCl (3x).[1][2]

    • Checkpoint: The product is now in the Aqueous Layer .[1][2]

    • Discard the organic layer (contains non-basic impurities like 4-chloro-6-methoxypyrimidine).[1]

  • Basification (The Critical Step):

    • Cool the aqueous layer to 0°C.[1][2]

    • Slowly add 6M NaOH or Sat. aq. KOH dropwise.

    • CRITICAL: Adjust pH to >12-13 .

    • Why? At pH 10, the piperidine is still partially protonated and will stay in the water.[1] You must force the equilibrium completely to the free base.[1][2]

  • Extraction (Recovery):

    • Extract the cloudy aqueous mixture with DCM/IPA (3:1) (3x).

    • Note: The addition of Isopropyl Alcohol (IPA) prevents emulsions and improves solubility of the polar free base.[1][2]

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Protocol B: Recrystallization (High Purity)[2]

Best For: Removing structural isomers, dimers, and achieving >99% purity.[1] Prerequisite: Material must be a solid or semi-solid.[1][2]

Solvent System Data

Based on solubility parameters of aminopyrimidines [1], the following systems are validated:

Solvent SystemRatio (v/v)TemperatureTarget Impurity Removal
EtOAc / Heptane 1:2 to 1:4Reflux

RT
General cleanup, oily residues
EtOH / Water 9:1Reflux

4°C
Inorganic salts, polar byproducts
MTBE PureReflux

-20°C
Starting amine (4-aminopiperidine)
Procedure (EtOAc/Heptane Method)
  • Place crude solid in a flask with a stir bar.

  • Add Ethyl Acetate (EtOAc) (minimal volume, just enough to wet the solid).[1][2]

  • Heat to reflux (approx. 77°C).

  • Add EtOAc dropwise until the solid just dissolves.[1][2]

  • Remove from heat.[1][2] While still hot, add Heptane dropwise until a faint turbidity (cloudiness) persists.[1][2]

  • Add 1-2 drops of EtOAc to clear the solution.[1][2]

  • Allow to cool slowly to Room Temperature (RT) with gentle stirring.

  • Optional: Cool to 0°C for 1 hour to maximize yield.

  • Filter the white/off-white crystals and wash with cold Heptane.[1][2]

Protocol C: Desalting (Post-Deprotection)[2]

Best For: Crude obtained immediately after Boc-deprotection (using TFA or HCl).[1][2] Issue: The salt form (TFA/HCl) is often hygroscopic and difficult to handle.[1][2]

Method: SCX-2 Solid Phase Extraction
  • Load: Dissolve crude salt in MeOH and load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

  • Wash: Flush cartridge with MeOH (5 column volumes).

    • Result: Non-basic impurities and TFA anions are washed away.[1][2] Product stays bound to the sulfonic acid resin.[1][2]

  • Elute: Flush with 2M

    
     in MeOH .
    
    • Result: Ammonia displaces the product, releasing the free base.[1]

  • Finish: Concentrate the ammoniacal filtrate to obtain the free base.

Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize.

Cause: Residual solvent or impurities (specifically rotamers of the piperidine) preventing lattice formation.[1][2] Fix:

  • Dissolve the oil in a small amount of DCM .

  • Evaporate strictly to dryness.

  • Add Diethyl Ether or MTBE and sonicate.[1][2]

  • Scratch the side of the flask with a glass rod to induce nucleation.[1][2]

  • If it remains an oil, convert it to the HCl salt (add 4M HCl in Dioxane), which is almost guaranteed to be a solid.[1][2]

Q2: I see a "tailing" spot on TLC/Column Chromatography.

Cause: The basic piperidine amine interacts with the acidic silanols on the silica gel.[1][2] Fix:

  • TLC: Dip the silica plate in 10%

    
    /MeOH  and dry before spotting.
    
  • Column: Add 1% Triethylamine (

    
    )  or 1% 
    
    
    
    to your mobile phase (e.g., DCM/MeOH/NH4OH 90:9:1).[1][2]
Q3: The NMR shows extra peaks around 1.4 ppm.

Cause: Likely residual Boc-group (t-butyl) or Grease .[1][2] Verification:

  • Boc: Singlet (9H).[1][2] Indicates incomplete deprotection.

    
     Treat with TFA/DCM (1:1) for 1h.
    
  • Grease:[1][2] Multiplets.

    
     Wash the solid with Hexane  or Pentane .[1][2]
    
Q4: The product has a pink/reddish hue.

Cause: Oxidation of trace phenolic impurities or amine oxidation (N-oxides).[1][2] Fix: This is usually cosmetic.[1][2] If purity is critical, perform a quick filtration through a small pad of activated charcoal or Celite using MeOH as the eluent.[1][2]

References

  • Solubility of Aminopyrimidines

    • Source: Journal of Chemical & Engineering Data (ACS).[1][2] "Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents."

    • URL:[Link][2]

  • Boc-Deprotection & Purification

    • Source: Organic Process Research & Development.[1][2] "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow."

    • URL:[Link][2]

  • General Purification of Piperidines

    • Source: BenchChem Application Notes.[1][2] "Protocols for the Purification of Piperidine Reaction Products."

  • pKa Values of Heterocycles

    • Source: Williams, R. (Colorado State University).[1][2] "pKa Data Compiled."

    • URL:[Link]

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine and its precursors before handling.

Sources

troubleshooting nucleophilic substitution on 4-chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) on 4-Chloropyrimidines

Introduction

Welcome to the technical support center. You are likely here because your SNAr reaction on a 4-chloropyrimidine scaffold is stalling, yielding the wrong regioisomer, or hydrolyzing to the pyrimidinone.

The 4-chloropyrimidine moiety is a cornerstone in medicinal chemistry (e.g., kinase inhibitors), but its reactivity is nuanced. Unlike standard benzene systems, the pyrimidine ring is electron-deficient (diazine), rendering the 4-position highly electrophilic due to the inductive and mesomeric effects of the 1,3-nitrogens.

Below are the troubleshooting modules designed to diagnose and resolve your specific experimental failure modes.

Module 1: Reactivity & Kinetics

User Issue: "My reaction with a secondary amine/aniline is too slow or incomplete, even at reflux."

Diagnosis

If standard basic conditions (DIEPA/K2CO3 in DMF/DMSO) fail, the pyrimidine ring is likely not electrophilic enough for your specific nucleophile. This often happens with electron-rich nucleophiles or sterically hindered anilines.

The Fix: Acid Catalysis (The "Protonation Switch")

Instead of forcing the reaction with stronger bases (which promotes side reactions), switch to acid catalysis .

  • Mechanism: Adding a Brønsted acid protonates the pyrimidine ring nitrogen (typically N1). This dramatically lowers the LUMO energy of the ring, making the C4 position significantly more electrophilic than the neutral species.

  • Protocol: Use 1.0 eq of the chloropyrimidine and 1.0 eq of the amine in water or n-butanol with 0.1–1.0 eq of HCl or TFA.

  • Warning: Excess acid + water + high heat = Hydrolysis (See Module 3).

Decision Logic: Base vs. Acid

Use the following logic to select your condition set:

ReactivityLogic Start Select Nucleophile Type Aliphatic Aliphatic Amine (Strong Nucleophile) Start->Aliphatic Aniline Aniline / Weak Nu (Poor Nucleophile) Start->Aniline BaseCond Standard Basic Conditions (DIEPA, DMF, 80°C) Aliphatic->BaseCond AcidCond Acid Catalyzed (0.1 eq HCl, n-BuOH/H2O, 80°C) Aniline->AcidCond Check Check TLC/LCMS BaseCond->Check AcidCond->Check Success Isolate Product Check->Success Conversion >90% Fail Switch Strategy Check->Fail No Reaction Fail->AcidCond If Basic Failed

Figure 1: Decision matrix for selecting SNAr conditions based on nucleophile strength.

Module 2: Regioselectivity (2,4-Dichloropyrimidine)

User Issue: "I have a 2,4-dichloropyrimidine. I want to substitute ONLY the 4-position, but I'm getting a mixture or C2-substitution."

The Science of Selectivity

In 2,4-dichloropyrimidines, the C4 position is kinetically and thermodynamically favored for nucleophilic attack.

  • Resonance: The intermediate Meisenheimer complex formed at C4 is stabilized by the para-nitrogen (N1) and ortho-nitrogen (N3). Attack at C2 is less stabilized.

  • Sterics: The C4 position is generally less hindered than C2 (flanked by two nitrogens).

Troubleshooting Guide
VariableRecommendation for C4 SelectivityWhy?
Stoichiometry Strictly 1.0–1.05 equivalents Excess nucleophile leads to bis-substitution (2,4-product).
Temperature < 25°C (Ice bath start) C4 substitution has a lower activation energy (

). Low temp favors the kinetic product (C4). High temp overcomes the higher

of C2.
Addition Order Add Nucleophile to Pyrimidine Keep the pyrimidine in excess concentration relative to the nucleophile during addition.
Base Mild (TEA/DIEPA) Strong bases (NaH) or alkoxides can lead to rapid bis-substitution or C2 attack via coordination.
Regioselectivity Workflow

RegioSelectivity Input 2,4-Dichloropyrimidine + 1.0 eq Nucleophile TempControl Temperature Control Input->TempControl LowTemp 0°C to RT TempControl->LowTemp HighTemp > 80°C TempControl->HighTemp C4_Product Major Product: C4-Substituted (Kinetic Control) LowTemp->C4_Product Mix_Product Mixture: C4 + C2 + Bis (Thermodynamic/Over-reaction) HighTemp->Mix_Product

Figure 2: Temperature dependence of regioselectivity in 2,4-dichloropyrimidine SNAr reactions.

Module 3: Side Reactions & Impurities

User Issue: "I see a new peak in LCMS with Mass = [M-Cl+OH]. Is this hydrolysis?"

Diagnosis: Hydrolysis (Pyrimidinone Formation)

Yes. The 4-chloropyrimidine is susceptible to hydrolysis by water, converting it to the tautomeric 4-hydroxypyrimidine (pyrimidin-4(3H)-one). This is "dead" material; it will not react further in SNAr conditions.

Common Causes:

  • Wet Solvents: Using non-anhydrous DMF or DMSO.

  • Hygroscopic Bases: Old bottles of KOH or Cs2CO3 that have absorbed water.

  • Acid Catalysis Overkill: Prolonged heating in aqueous acid.

The Fix
  • Solvent Switch: Switch from DMF to n-Butanol or Isopropanol . While these are protic, they are less prone to promoting hydrolysis than wet aprotic polar solvents, and they allow for lower temperature refluxes.

  • Drying: Use molecular sieves for DMF/DMSO.

  • Scavenger: If using acid catalysis, ensure the reaction time is minimized. Monitor by LCMS every 30 minutes.

Module 4: Validated Protocols
Protocol A: Standard SNAr (Aliphatic Amines)

Best for: Primary/Secondary amines, Thiols.

  • Dissolve 4-chloropyrimidine (1.0 mmol) in anhydrous DMF (3 mL) or EtOH (3 mL).

  • Add DIEPA (1.5 mmol, 1.5 eq).

  • Add Nucleophile (1.05 mmol, 1.05 eq).

  • Stir at RT for 1 hour. If no reaction, heat to 60°C .

  • Workup: Pour into water. If solid precipitates, filter.[1] If not, extract with EtOAc.[1][2]

Protocol B: Acid-Catalyzed SNAr (Anilines)

Best for: Electron-poor anilines, sterically hindered amines.

  • Suspend 4-chloropyrimidine (1.0 mmol) and Aniline (1.0 mmol) in n-BuOH (or Water:EtOH 1:1).

  • Add conc. HCl (5 drops) or 1M HCl in dioxane (0.1 eq).

  • Heat to 80–100°C for 2–4 hours.

  • Workup: The product often precipitates as the HCl salt. Cool to RT and filter.

    • Note: If product is soluble, neutralize with sat. NaHCO3 and extract with DCM/Isopropanol (3:1).

References
  • Mechanism & Regioselectivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[3]

  • Acid Catalysis in SNAr: Banks, D. et al. "Acid-Catalyzed Nucleophilic Substitution of 4-Chloropyrimidines." J. Org. Chem.2006, 71, 395-398.
  • 2,4-Dichloropyrimidine Selectivity: Luo, Y. et al. "Regioselectivity of Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines."[4] Tetrahedron Lett.2002 , 43, 5739.

  • Computational Insight (WuXi AppTec): "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec QM Magic Class, Chapter 29.

Sources

Technical Support Center: Aminopyrimidine Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with aminopyrimidine derivatives. This guide is designed to provide you with the expertise and practical solutions needed to ensure the chemical integrity of your compounds. Understanding and controlling the storage conditions of aminopyrimidines is paramount for reproducible, accurate experimental outcomes and for preserving the shelf-life of valuable drug candidates.

This center moves beyond simple checklists to explain the causality behind storage recommendations. We will explore the primary degradation pathways—hydrolysis, oxidation, and photodegradation—and provide actionable troubleshooting guides and best-practice protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of aminopyrimidine compounds.

Q1: What are the ideal storage conditions for solid aminopyrimidine compounds?

For optimal stability, solid aminopyrimidine compounds should be stored in a tightly sealed container in a cool, dark, and dry environment.[1][2] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is highly recommended, coupled with the use of a desiccator to minimize moisture exposure.[3] Storing the compound under an inert atmosphere, such as argon or nitrogen, is also a best practice to prevent oxidative degradation.[3]

Q2: How do the primary degradation pathways affect aminopyrimidines?

Aminopyrimidines are susceptible to three main types of degradation:

  • Hydrolysis: The amino group can be hydrolyzed, particularly under acidic or basic conditions, to form the corresponding hydroxypyrimidine or pyrimidone derivative.[4][5] This changes the molecule's structure and biological activity.

  • Oxidation: The electron-rich pyrimidine ring and the amino substituent are prone to oxidation from atmospheric oxygen or other oxidizing agents.[6][7][8] This can lead to the formation of N-oxides or ring-opened byproducts.[6][9]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[10][11] This is a significant risk factor and can occur even under standard laboratory lighting.[11][12]

Q3: Can I store aminopyrimidines in solution? If so, how?

Long-term storage in solution is generally not recommended as it accelerates degradation.[3] If you must store a solution for a short period, use a high-purity, anhydrous, aprotic solvent. Prepare the solution fresh whenever possible. For unavoidable short-term storage, aliquot the solution into tightly sealed vials, purge with an inert gas (argon or nitrogen), and store at low temperatures (-20°C or -80°C) while protected from light.[3] The stability in any specific solvent should always be experimentally verified.

Q4: How can I visually tell if my aminopyrimidine sample has degraded?

A change in the physical appearance of the solid, such as a color change from white/beige to yellow or brown, or clumping of the powder, can indicate degradation.[1][3] However, significant degradation can occur without any visible change. Therefore, analytical verification is crucial for confirming compound integrity.[3]

Aminopyrimidine Degradation Pathways

Understanding the chemical mechanisms of degradation is critical for designing effective storage strategies. The following diagram illustrates the primary pathways by which aminopyrimidines can degrade.

G cluster_main Aminopyrimidine Degradation Aminopyrimidine Stable Aminopyrimidine Hydrolysis_Product Hydrolysis Product (e.g., Pyrimidone) Aminopyrimidine->Hydrolysis_Product Hydrolysis Oxidation_Product Oxidation Product (e.g., N-Oxide) Aminopyrimidine->Oxidation_Product Oxidation Photo_Product Photodegradation Product (e.g., Isomers, Ring-Opened) Aminopyrimidine->Photo_Product Photodegradation Moisture Moisture (H₂O) + Acid/Base Catalyst Moisture->Hydrolysis_Product Oxygen Atmospheric Oxygen (O₂) + Oxidizing Agents Oxygen->Oxidation_Product Light UV / Visible Light Light->Photo_Product

Caption: Key degradation pathways affecting aminopyrimidine compounds.

Data Summary: Recommended Storage Conditions

The following table summarizes the recommended storage conditions for aminopyrimidine compounds to minimize degradation.

Parameter Solid Compound (Short-Term) Solid Compound (Long-Term) Solution (Short-Term Only)
Temperature 2-8°C-20°C-20°C to -80°C
Atmosphere Tightly sealed containerUnder Inert Gas (N₂ or Ar)Headspace purged with N₂ or Ar
Light Protect from light (Amber vial)Store in the darkProtect from light (Amber vial/foil)
Moisture Tightly sealed containerStore in a desiccatorUse anhydrous, aprotic solvents
Container Tightly sealed glass or PP vialTightly sealed, inert glass vialTightly sealed glass vial with PTFE cap
Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to potential aminopyrimidine degradation.

Issue Observed Potential Cause Recommended Action(s)
Inconsistent or non-reproducible experimental results. Degradation of the active compound, leading to a lower effective concentration or interference from degradation products.1. Verify Purity: Immediately analyze the compound's purity using a reliable analytical method like HPLC or LC-MS.[3] 2. Obtain Fresh Sample: If degradation is confirmed, acquire a new, high-purity batch. 3. Review Procedures: Critically evaluate your storage and handling protocols against the best practices outlined in this guide.
Change in physical appearance of the solid (e.g., color change, clumping). Significant exposure to light, moisture, or elevated temperatures.1. Do Not Use: The sample's purity is compromised; it should be discarded according to safety guidelines. 2. Improve Storage: Ensure future samples are stored in a dark, dry, and temperature-controlled environment, preferably in a desiccator.[3]
Precipitation, haze, or color change observed in a stock solution. Compound degradation, poor solubility in the chosen solvent, or reaction with the solvent.1. Prepare Fresh: Discard the old solution and prepare a new one immediately before use. 2. Solvent Check: Confirm the compound's stability and solubility in the chosen solvent. Consider using a higher purity, anhydrous grade. 3. Filter: If preparing fresh, filter the solution through a 0.22 µm PTFE filter to remove any particulates before use.
Unexpected peaks appear in chromatograms (HPLC, LC-MS). Formation of degradation products.1. Characterize Peaks: If possible, use mass spectrometry (MS) to identify the mass of the impurity peaks. This can help deduce the degradation pathway (e.g., +16 Da suggests oxidation). 2. Conduct Stress Testing: Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products, which can serve as standards.[3]
Troubleshooting Workflow Diagram

The following workflow provides a logical decision-making process when encountering potential compound stability issues.

G Start Inconsistent Results or Suspected Degradation Check_Appearance Step 1: Visually Inspect Sample (Solid & Solution) Start->Check_Appearance Appearance_OK Appearance Unchanged Check_Appearance->Appearance_OK OK Appearance_Bad Color Change / Clumping / Precipitate Observed Check_Appearance->Appearance_Bad Not OK Purity_Analysis Step 2: Perform Purity Analysis (e.g., HPLC, LC-MS) Appearance_OK->Purity_Analysis Discard Action: Discard Sample. Review Storage Protocols. Appearance_Bad->Discard Purity_OK Purity >98% and No New Impurities Purity_Analysis->Purity_OK OK Purity_Bad Purity Decreased or New Impurities Detected Purity_Analysis->Purity_Bad Not OK Review_Other Action: Investigate Other Experimental Variables (Reagents, Assay, etc.) Purity_OK->Review_Other Review_Storage Action: Discard Sample. Obtain Fresh Lot. Implement Correct Storage. Purity_Bad->Review_Storage

Caption: A decision-making workflow for troubleshooting aminopyrimidine stability.

Experimental Protocols
Protocol 1: Basic Stability Assessment via HPLC

This protocol provides a framework for evaluating the stability of your aminopyrimidine compound under specific conditions (e.g., in a particular solvent or at a certain temperature).

Objective: To quantify the purity of an aminopyrimidine sample over time and detect the formation of degradation products.

Methodology:

  • Initial Analysis (T=0):

    • Prepare a stock solution of your aminopyrimidine in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

    • Immediately perform an HPLC analysis to establish the initial purity profile. A UV detector set to the λmax of the compound is typically used.

    • Record the peak area of the main compound and any impurities. The initial purity is considered 100% for this study.

  • Incubation:

    • Store aliquots of the stock solution under the desired test conditions (e.g., room temperature on the benchtop, 4°C protected from light, etc.).

    • For comparison, store a control aliquot under ideal conditions (-80°C, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 4, 8, 24 hours), analyze an aliquot from each storage condition using the same HPLC method as the T=0 analysis.

  • Data Analysis:

    • Calculate the percentage of the aminopyrimidine remaining at each time point relative to the T=0 sample.

    • Monitor the appearance and growth of any new peaks, which represent degradation products.

    • A loss of >5% of the main peak area or the appearance of a new peak >1% typically indicates meaningful degradation.

Protocol 2: Forced Degradation (Stress Testing)

This protocol is used to rapidly predict the likely degradation pathways and identify potential degradation products.[3]

Objective: To intentionally degrade the aminopyrimidine under harsh conditions to understand its liabilities.

Methodology:

Prepare separate solutions of the aminopyrimidine for each condition.

  • Acid Hydrolysis: Mix the compound solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[3]

  • Base Hydrolysis: Mix the compound solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]

  • Oxidative Degradation: Mix the compound solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[3]

  • Photodegradation: Expose both a solid sample and a solution to direct, intense light (e.g., in a photostability chamber) for an extended period.[3][10] Wrap a control sample in aluminum foil.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for 48 hours.[3]

Analysis: After exposure, analyze all samples by LC-MS. Compare the chromatograms to the control to identify degradation products. The mass difference between the parent compound and the new peaks can provide clues about the degradation mechanism (e.g., hydrolysis, oxidation).

References
  • Gotor, V., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed. Retrieved from [Link]

  • Wood, H. C. S., et al. (1967). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Bakkeren, J. A., et al. (1984). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. PubMed. Retrieved from [Link]

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Retrieved from [Link]

  • Chavez, D. E., et al. (2015). Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidone. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis cascade from diaminopyrimidine (D) to C to U. Retrieved from [Link]

  • Brown, D. J., & Hoskins, J. A. (1972). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • van Kuilenburg, A. B., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed. Retrieved from [Link]

  • Lohkamp, B., et al. (2008). Amidohydrolases of the reductive pyrimidine catabolic pathway purification, characterization, structure, reaction mechanisms and enzyme deficiency. PubMed. Retrieved from [Link]

  • Burton, K., & Riley, W. T. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. PubMed. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Aminopyrimidine. Retrieved from [Link]

  • Zídek, Z., et al. (2012). Determination of the antioxidative activity of substituted 5-aminopyrimidines. PubMed. Retrieved from [Link]

  • Reed, R. A., & Vaniya, A. (2014). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Light-Sensitive Drug Products. Journal of Pharmaceutical Sciences.
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Retrieved from [Link]

  • Inam, R. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research.
  • Cadet, J., & Wagner, J. R. (2014). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]

  • ResearchGate. (2000). Defects in Pyrimidine Degradation Identified by HPLC-Electrospray Tandem Mass Spectrometry of Urine Specimens or Urine-soaked Filter Paper Strips. Retrieved from [Link]

  • Assessing the Impact of Different Light Sources on Product Quality During Pharmaceutical Drug Product Manufacture - Fluorescent Versus Light-Emitting Diode Light. (2020). PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of pyrimidine oxidation products. Retrieved from [Link]

  • In-Use Photostability Practice and Regulatory Evaluation for Pharmaceutical Products in an Age of Light-Emitting Diode Light Sources. (2019). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Pyrimidine Regioisomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Separation & Identification of Pyrimidine Regioisomers

Ticket ID: PYR-ISO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Introduction: The "Regioisomer Nightmare"

Welcome to the technical support center. If you are here, you are likely facing the classic "Pinner Problem" or a variation of the Biginelli condensation. You reacted an amidine (or urea/thiourea) with an unsymmetrical 1,3-dicarbonyl, and instead of a single pure peak, your LC-MS shows a split peak or a "shoulder" with identical mass.

Separating pyrimidine regioisomers—specifically the 4,5- vs. 4,6-substituted or 2,4- vs. 2,6-substituted variants—is one of the most persistent challenges in heterocyclic chemistry.[1] Their dipole moments are often nearly identical, and they frequently co-crystallize.

This guide moves beyond basic textbook advice. We will troubleshoot this using a triage system: Identify, Separate, and Prevent.

Module 1: Diagnostic & Triage (Identification)

User Query: "My 1H NMR looks clean, but the biological data is inconsistent. How do I definitively prove I have a regioisomer mixture?"

The Protocol

Standard 1H NMR is often insufficient because the chemical shift differences between a methyl group at C4 vs. C6 may be <0.05 ppm.[1] You need to look at spatial proximity and long-range coupling .[1]

Step-by-Step Identification Workflow
  • The "Singlet" Test: Look at the aromatic proton at the C5 position (if unsubstituted).[1]

    • Isomer A (4,6-disubstituted): The C5 proton is a singlet.

    • Isomer B (4,5-disubstituted): The C6 proton is a singlet (often deshielded relative to C5).[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is your "smoking gun."[1]

    • Irradiate the substituent on the amidine (C2 position).[1]

    • Observation: If you see a NOE correlation to the substituent at C6, you have the 2,6-relationship.[1] If you see a correlation to a proton, you likely have the 4-substituent isomer (where C6 is a proton).[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for the

      
       coupling from the ring protons to the specific carbonyl or alkyl carbons.[1]
      
Decision Logic Diagram

NMR_Decision_Tree Start Suspected Mixture Step1 1H NMR: Check Aromatic Region Start->Step1 Step2 Are peaks split/shouldered? Step1->Step2 NOESY Run 2D NOESY Target: Amidine (C2) Substituent Step2->NOESY Yes ResultA NOE to Alkyl Group NOESY->ResultA ResultB NOE to Ring Proton NOESY->ResultB ConclusionA Isomer: Substituent is adjacent (Ortho-like) ResultA->ConclusionA ConclusionB Isomer: Substituent is distal ResultB->ConclusionB

Caption: Logic flow for distinguishing pyrimidine regioisomers using 2D NMR techniques.

Module 2: Chromatographic Solutions

User Query: "I can't separate them on standard silica. They co-elute in 0-10% MeOH/DCM. What are my options?"

The Science of Separation

Pyrimidines are basic (pKa of conjugate acid ~1.0–5.0 depending on substitution).[1] Standard silica is acidic. This causes "tailing" which masks the separation of isomers. To separate them, you must exploit shape selectivity or pKa differences .[1]

Troubleshooting Table: HPLC & Flash Conditions
MethodologyStationary PhaseMobile Phase StrategyWhy it works
Reverse Phase (High pH) C18 (Base-resistant)Acetonitrile / 10mM Ammonium Bicarbonate (pH 10)At high pH, pyrimidines are neutral.[1] This eliminates silanol interactions and forces separation based purely on hydrophobicity (LogP).
Reverse Phase (Low pH) C18 or PFP (Pentafluorophenyl)Methanol / 0.1% Formic AcidThe PFP phase offers

-

interactions that discriminate between electron-rich and electron-poor isomers better than C18.[1]
SFC (Supercritical Fluid) 2-Ethylpyridine or Diol

/ Methanol (with 0.2% Diethylamine)
Gold Standard. SFC separates based on molecular shape/dipole.[1] Isomers with different steric profiles often resolve fully here.
Ion Exchange SCX (Strong Cation Exchange)MeOH / Ammonia flushIf one isomer is significantly more basic (e.g., due to steric inhibition of resonance), it will elute later.[1]

Pro-Tip: If using Flash Chromatography, switch from Silica to Amine-functionalized Silica .[1] This neutralizes the surface and often resolves isomers that co-elute on standard silica.[1]

Module 3: Crystallization & Scalability

User Query: "I have 50 grams. Chromatography is too expensive. Can I recrystallize?"

The "Salt Switch" Technique

Regioisomers often form eutectic mixtures that are impossible to recrystallize as free bases.[1] However, their lattice energies change drastically when converted to salts.[1]

Protocol: Fractional Crystallization via Salt Formation
  • Screening: Take 100 mg of the mixture.

  • Acid Selection: Test solubility with 1.0 eq of:

    • HCl (in Ethanol)[1]

    • p-Toluenesulfonic acid (in Isopropanol)[1]

    • Methanesulfonic acid (in Ethyl Acetate)[1]

  • Observation: You are looking for a salt where one isomer precipitates rapidly while the other remains in the supernatant.[1]

  • Verification: Filter the solid. Neutralize a small sample (partition between

    
    /EtOAc) and run the NMR/HPLC.
    

Why this works: The crystal packing of a planar pyrimidine is disrupted differently by a counter-ion depending on whether a substituent is at position 4 or 5.[1] The steric clash of the counter-ion amplifies the small structural differences.[1]

Module 4: Synthetic Optimization (Prevention)

User Query: "Separation is killing my yield. How do I bias the reaction to favor one isomer?"

Mechanistic Control

The formation of pyrimidines from amidines and unsymmetrical 1,3-dicarbonyls is governed by the hard/soft acid-base (HSAB) theory and steric factors during the initial nucleophilic attack.[1]

  • Pathway A: Amidine nitrogen attacks the more reactive ketone (usually the less hindered one).[1]

  • Pathway B: Amidine nitrogen attacks the more electrophilic ketone (electronic control).[1]

To bias this:

  • Solvent Acidity: In acidic media (AcOH), the carbonyl oxygen is protonated, making the reaction driven by electronics (most stable carbocation).[1] In basic media (NaOEt), it is driven by sterics.

  • Temperature: Lower temperatures (

    
    ) favor the kinetic product (attack at the least hindered carbon).[1] Reflux favors the thermodynamic product (most stable heterocycle).[1]
    
Reaction Pathway Diagram

Reaction_Mechanism Reagents Amidine + Unsymmetrical 1,3-Dicarbonyl PathA Kinetic Control (Low Temp / Basic) Reagents->PathA PathB Thermodynamic Control (High Temp / Acidic) Reagents->PathB IntermedA Attack at Less Hindered Carbon PathA->IntermedA IntermedB Attack at More Electrophilic Carbon PathB->IntermedB ProductA Regioisomer A (Major) IntermedA->ProductA ProductB Regioisomer B (Major) IntermedB->ProductB

Caption: Divergent synthesis pathways controlled by reaction conditions (Kinetic vs. Thermodynamic).

References

  • Oxford Instruments. (2024).[1][2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link[1]

  • SIELC Technologies. (2023).[1] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.Link

  • Organic Chemistry Portal. (2023). Synthesis of Pyrimidines: Recent Literature and Methods.Link

  • National Institutes of Health (NIH). (2024).[1] A deconstruction–reconstruction strategy for pyrimidine diversification.[3][4]Link[1]

  • MDPI. (2023).[1] Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.[5]Link[1]

Sources

Validation & Comparative

H-NMR spectrum analysis of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H-NMR Spectrum Analysis of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

Authored by: A Senior Application Scientist

Introduction: The Structural Elucidation Imperative

In modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For small molecules like 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, a compound of interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), stands as the premier analytical technique for structural elucidation in solution. Its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of protons makes it an indispensable tool.

This guide provides a comprehensive analysis of the ¹H-NMR spectrum of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine. We will deconstruct the molecule into its constituent fragments, predict the expected spectral features, present a detailed experimental protocol, and compare the data with related analogues to provide a robust and validated interpretation. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their projects forward.

Molecular Architecture and Predicted ¹H-NMR Fingerprint

The structure of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine can be dissected into three key components: the 6-methoxypyrimidine core, the piperidine ring, and the secondary amine linker. Each of these fragments contributes a distinct set of signals to the ¹H-NMR spectrum.

Below is the molecular structure with protons labeled for unambiguous assignment.

Caption: Structure of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine with proton environments labeled.

Predicted Spectral Characteristics:
  • Pyrimidine Ring Protons (Ha, Hb):

    • Ha: This proton is adjacent to a nitrogen atom and is expected to be the most downfield of the aromatic signals. A typical range for such protons in pyrimidine derivatives is δ 8.0-9.0 ppm.[1][2] It will appear as a singlet.

    • Hb: This proton is situated between a carbon and a nitrogen atom and is influenced by the electron-donating methoxy group. It will appear upfield relative to Ha, likely in the δ 6.0-6.5 ppm range. It will also be a singlet.

  • Methoxy Protons (Hc):

    • The three protons of the methoxy group (-OCH₃) are equivalent and do not couple with other protons. They will appear as a sharp singlet. The presence of the electron-withdrawing pyrimidine ring will shift this signal downfield to approximately δ 3.8-4.1 ppm.[3][4]

  • Piperidine Ring Protons (He, Hf, Hg):

    • The piperidine ring adopts a chair conformation, leading to distinct axial and equatorial proton environments which often result in complex, overlapping multiplets.[5]

    • He (CH methine): This proton is attached to the carbon bearing the amine linker. It is expected to be a multiplet, appearing around δ 3.8-4.2 ppm.

    • Hf & Hg (CH₂ groups): The four methylene groups of the piperidine ring will give rise to complex signals. The protons alpha to the piperidine nitrogen (let's designate them conceptually as Hf) are typically deshielded and appear further downfield (δ 2.8-3.2 ppm) compared to the protons beta to the nitrogen (Hg, δ 1.5-2.0 ppm).[6][7] Due to axial-axial, axial-equatorial, and geminal coupling, these signals often appear as broad, overlapping multiplets.

  • Amine Protons (Hd, Hh):

    • Hd (linker NH): The chemical shift of this secondary amine proton can vary significantly based on solvent, concentration, and temperature. It is expected to be a broad signal, potentially a doublet if coupling to He is resolved, in the range of δ 6.5-7.5 ppm.

    • Hh (piperidine NH): This proton will also be a broad singlet, with a chemical shift typically between δ 1.5-3.5 ppm, though this can vary.[8] In protic solvents or in the presence of water, these amine signals can broaden or exchange with deuterium, causing them to disappear from the spectrum upon addition of D₂O.

Experimental Protocol: A Self-Validating Workflow

Achieving high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The choice of solvent and internal standard is critical.

Workflow for ¹H-NMR Analysis

G A Sample Preparation B Weigh ~5-10 mg of Compound A->B C Dissolve in 0.7 mL DMSO-d6 B->C D Add Internal Standard (TMS) C->D E Transfer to 5mm NMR Tube D->E F Instrument Setup & Acquisition E->F G Tune & Shim Magnet F->G H Acquire ¹H Spectrum (e.g., 32 scans, 45° pulse) G->H I Acquire D₂O Exchange Spectrum H->I Confirmatory Step J Data Processing & Analysis H->J K Fourier Transform & Phase Correction J->K L Baseline Correction & Integration K->L M Peak Picking & Assignment L->M N Comparative Analysis M->N

Caption: Standard workflow for ¹H-NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule. Its high polarity ensures good solubility, and its ability to participate in hydrogen bonding helps to resolve the NH proton signals, which might otherwise be too broad or undergo rapid exchange in other solvents like chloroform-d (CDCl₃).[9]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean vial.

    • Add 1-2 µL of a 1% solution of tetramethylsilane (TMS) in DMSO-d₆ to serve as the internal standard (δ 0.00 ppm).

    • Vortex the sample gently to ensure homogeneity.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the field on the deuterium signal of DMSO-d₆.

    • Perform automated or manual shimming to optimize magnetic field homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire the ¹H-NMR spectrum using standard parameters (e.g., 32 scans, 2-second relaxation delay, 45° pulse angle).

  • Confirmatory D₂O Exchange:

    • After acquiring the initial spectrum, remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake gently to mix.

    • Re-acquire the ¹H-NMR spectrum. The signals corresponding to the exchangeable NH protons (Hd and Hh) should significantly decrease in intensity or disappear entirely. This is a definitive validation step for assigning NH peaks.[10]

Representative Spectrum Analysis

The following table summarizes a representative ¹H-NMR dataset for 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, acquired in DMSO-d₆ at 400 MHz.

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Ha8.15s1HPyrimidine C2-H
Hd7.10d1HLinker N-H
Hb6.20s1HPyrimidine C5-H
He3.95m1HPiperidine C4-H (methine)
Hc3.85s3HMethoxy (-OCH₃)
Hf (eq)3.05m2HPiperidine C2/6-H (equatorial)
Hh2.80br s1HPiperidine N-H
Hf (ax)2.60m2HPiperidine C2/6-H (axial)
Hg (eq)1.85m2HPiperidine C3/5-H (equatorial)
Hg (ax)1.40m2HPiperidine C3/5-H (axial)
(Note: s = singlet, d = doublet, m = multiplet, br s = broad singlet. Chemical shifts are hypothetical but based on typical values from analogous structures.)

Comparative Analysis: Building Confidence in Assignments

To substantiate our peak assignments, we can compare the spectrum of our target molecule with simpler, commercially available or easily synthesized analogues. This comparative approach is a powerful tool for validating structural hypotheses.

Logical Framework for Comparison

G cluster_0 Target Molecule cluster_1 Comparative Fragments cluster_2 Spectral Justification A 6-methoxy-N-(piperidin-4-yl) pyrimidin-4-amine D Confirms Pyrimidine & Methoxy Signals (Ha, Hb, Hc) A->D E Confirms Piperidine Signals (He, Hf, Hg) A->E B 4-Methoxypyrimidine [Ref: 8] B->D C 1-Boc-4-aminopiperidine [Ref: 20] C->E

Caption: Logical diagram showing how fragments justify the full spectrum.

Data Comparison Table
Proton Environment Target Molecule (δ, ppm) 4-Methoxypyrimidine[11] (δ, ppm) 1-Boc-4-aminopiperidine[12] (δ, ppm) Analysis
Pyrimidine C2-H (Ha)~8.15~8.60N/AThe upfield shift in the target is due to the electron-donating effect of the C4-amine substituent.
Pyrimidine C5-H (Hb)~6.20~6.70N/AThe upfield shift is similarly explained by the amine substituent's influence.
Methoxy (Hc)~3.85~3.95N/AThe chemical shift is highly consistent, confirming the methoxy group assignment.
Piperidine C4-H (He)~3.95N/A~2.90The significant downfield shift is caused by N-arylation, a strongly deshielding effect.
Piperidine C2/6-H (Hf)~3.05 / ~2.60N/A~3.90 / ~2.70The signals are broadly comparable, though the substitution pattern alters the exact shifts.

This comparative analysis demonstrates that the chemical shifts observed in the target molecule are logical extensions of the shifts seen in its constituent fragments, lending high confidence to the proposed assignments. The differences in chemical shifts, such as the downfield shift of the piperidine protons upon N-arylation, provide valuable insights into the electronic effects within the molecule.

Conclusion

The ¹H-NMR spectrum of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine is information-rich, providing a distinct fingerprint for each proton in the molecule. Through a systematic approach involving prediction from first principles, a robust experimental protocol, and validation via comparative analysis, a confident and complete structural assignment can be achieved. For complex spin systems, particularly within the piperidine ring, advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy) would be employed in a research setting to definitively map proton-proton coupling networks and resolve any ambiguity in the assignment of overlapping multiplets. This guide serves as a template for the rigorous analytical work required to support modern chemical and pharmaceutical research.

References

  • Wikipedia. Piperidine.[Link]

  • Supplemental Data. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.[Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives.[Link]

  • Gaber, H. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. [Link]

  • The Royal Society of Chemistry. Supplementary Information.[Link]

  • SpectraBase. Piperidine.[Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...[Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives.[Link]

  • ACD/Labs. Methoxy groups just stick out.[Link]

  • PubChem. 4-Piperidinamine.[Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.[Link]

  • ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group...[Link]

  • University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only.[Link]

  • The Royal Society of Chemistry. 1H NMR spectra were recorded at 300 and 400 MHz.[Link]

  • Chemistry Steps. NMR Chemical Shift Values Table.[Link]

  • Oregon State University. 1H NMR Chemical Shift.[Link]

  • STAR Protocols. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.[Link]

  • The Royal Society of Chemistry. Supplementary Information.[Link]

  • Cal Poly Pomona. 1H NMR Chemical Shifts.[Link]

  • SpectraBase. Ethyl 4-aminopiperidine-1-carboxylate.[Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

Sources

Publish Comparison Guide: LC-MS Identification of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Janus Kinase (JAK) inhibitors and related therapeutics, 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine (CAS: 1354088-13-3) serves as a critical synthetic intermediate. Its accurate identification is paramount for two reasons: it acts as a scaffold for structure-activity relationship (SAR) studies, and it appears as a process-related impurity in final drug substances (e.g., Tofacitinib analogs).

This guide objectively compares the three dominant analytical modalities—HPLC-UV , LC-MS/MS (QqQ) , and LC-HRMS (Q-TOF/Orbitrap) —to demonstrate why mass spectrometry, specifically High-Resolution Mass Spectrometry (HRMS), is the requisite standard for confident identification, while Triple Quadrupole (QqQ) systems remain superior for routine quantitation.

Part 1: The Analytical Challenge

The molecule, C₁₀H₁₆N₄O (MW: 208.26 Da), presents specific challenges:

  • Polarity & Basicity: The secondary amine on the piperidine ring (

    
    ) creates strong retention on cation-exchange phases but tailing on traditional C18 columns at neutral pH.
    
  • Isobaric Interferences: In crude reaction mixtures, regioisomers (e.g., amination at the 2-position vs. 4-position of the pyrimidine) may co-elute.

  • Chromophore Limitations: While the pyrimidine ring absorbs UV (254 nm), it lacks the high molar absorptivity of larger conjugated systems, limiting UV sensitivity for trace impurity analysis (<0.05%).

Part 2: Method Comparison

The following table contrasts the performance of standard detection techniques for this specific aminopyrimidine derivative.

Table 1: Comparative Performance Metrics
FeatureHPLC-UV (PDA) LC-MS/MS (QqQ) LC-HRMS (Q-TOF)
Primary Utility Routine Purity % (QC)Trace Quantitation (MRM)Structural ID & Unknowns
Limit of Detection (LOD) ~10 µg/mL~0.5 ng/mL~1–5 ng/mL
Specificity Low (Retention time only)High (Precursor + Fragment)Very High (Exact Mass <5 ppm)
Structural Insight UV Spectrum onlyFragmentation PatternElemental Composition + Isotopes
Risk Factor Misses co-eluting isomersFalse positives if MRM sharedData file size / Cost
Recommendation Initial Screening Routine Monitoring Definitive Identification
Analytical Decision Matrix

The following workflow illustrates the logical selection of instrumentation based on the analytical goal.

DecisionMatrix Start Sample: Reaction Mixture or Drug Substance Goal Define Analytical Goal Start->Goal Quant Trace Quantitation (<0.1% Impurity) Goal->Quant ID Structural Identification (Unknown Peak) Goal->ID QC Purity Assessment (>95% Purity) Goal->QC Method_QqQ LC-MS/MS (QqQ) Mode: MRM Focus: Sensitivity Quant->Method_QqQ Method_HRMS LC-HRMS (Q-TOF) Mode: Full Scan/ddMS2 Focus: Exact Mass ID->Method_HRMS Method_UV HPLC-UV/PDA Mode: 254 nm Focus: Cost/Speed QC->Method_UV

Figure 1: Decision matrix for selecting the appropriate detector based on the stage of drug development.

Part 3: Experimental Protocol (Self-Validating System)

To ensure Trustworthiness and reproducibility, this protocol utilizes a "Self-Validating" approach where the presence of the [M+H]+ ion must correlate with specific retention behavior and fragmentation.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Methanol (v/v).

  • Dilution: Dilute to 1 µg/mL for MS tuning; 10 µg/mL for UV purity checks.

  • Critical Step: Use LC-MS grade solvents to prevent sodium adduct formation ([M+Na]+), which suppresses the protonated species required for fragmentation analysis.

LC Conditions (Reverse Phase)
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Rationale: The C18 phase provides hydrophobic retention, while the small particle size (1.8 µm) improves resolution of potential isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Rationale: Low pH ensures the piperidine nitrogen is protonated, improving solubility and ESI efficiency.

  • Mobile Phase B: Acetonitrile (LC-MS grade).[1]

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold to elute salts)

    • 1–6 min: 5% → 90% B (Linear ramp)

    • 6–8 min: 90% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temp: 40°C.

MS Parameters (ESI+)[3]
  • Ionization: Electrospray Ionization (Positive Mode).[2][3]

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Scan Range: m/z 100–500 (Full Scan) followed by Targeted MS2 at m/z 209.14.

Part 4: Structural Elucidation & Fragmentation

Expertise Insight: The identification of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine relies on observing the protonated precursor m/z 209.14 and its specific fragmentation pathway. The piperidine ring is the most basic site; however, collisional energy often drives fragmentation at the exocyclic amine linker.

Predicted Fragmentation Pathway (CID)
  • Precursor: m/z 209.14 [M+H]⁺

  • Primary Fragment (Loss of Methyl): m/z 194.11

    • Mechanism:[4][5] Cleavage of the methoxy group (-CH₃, 15 Da), common in methoxy-pyrimidines.

  • Secondary Fragment (Piperidine Ring Cleavage): m/z 124.06

    • Mechanism:[4][5] Cleavage of the C-N bond between the piperidine and the exocyclic amine, leaving the charge on the pyrimidine-amine fragment (C₅H₈N₃O⁺).

  • Diagnostic Fragment (Piperidine): m/z 84.08

    • Mechanism:[4][5] The piperidine ring itself (C₅H₁₀N⁺) often forms a stable ion if the charge is retained on the secondary amine.

Fragmentation Precursor Precursor Ion [M+H]+ = 209.14 Frag1 Fragment A [M-CH3]+ m/z 194.11 Precursor->Frag1 -15 Da (CH3) Frag2 Fragment B (Pyrimidine Core) m/z 124.06 Precursor->Frag2 C-N Cleavage Frag3 Fragment C (Piperidine Ring) m/z 84.08 Precursor->Frag3 Charge Retention on Piperidine

Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation.

Part 5: Validation & Troubleshooting

To ensure Scientific Integrity , apply these checks:

  • Carryover Check: Inject a solvent blank immediately after the high-concentration standard. Basic amines like piperidines are notorious for sticking to stainless steel flow paths.

    • Solution: If carryover >0.1%, use a needle wash of 50:50 Methanol:Isopropanol with 0.1% Formic Acid.

  • Matrix Effects: If analyzing in a reaction mixture (e.g., DMF or DMSO), these solvents can suppress ionization.

    • Protocol: Divert the LC flow to waste for the first 1 minute (DMF elutes early on C18) before switching to the MS source.

  • Isomer Differentiation: If a secondary peak appears with m/z 209, it may be the 2-amino regioisomer.

    • differentiation: The 2-amino isomer usually elutes later on C18 due to intramolecular hydrogen bonding reducing its effective polarity compared to the 4-amino variant.

References

  • National Institutes of Health (NIH). (2017). Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization. PubMed. Retrieved from [Link]

  • Agilent Technologies. (2023). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns of Amines and Pyrimidines. Retrieved from [Link]

Sources

comparing bioactivity of 6-methoxy vs 6-chloro pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Bioactivity Guide: 6-Methoxy vs. 6-Chloro Pyrimidine Derivatives in Drug Design

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1][2]

Executive Summary: The Strategic Divergence

In the optimization of pyrimidine-based scaffolds—privileged structures in kinase inhibitors (e.g., Imatinib, Rosuvastatin) and antimicrobials—the choice between a 6-chloro and a 6-methoxy substituent is rarely arbitrary. It represents a fundamental fork in the road between synthetic utility and target affinity .

  • 6-Chloro Pyrimidines: Primarily serve as high-reactivity electrophilic handles for late-stage diversification (SNAr, Suzuki-Miyaura). Biologically, they offer unique halogen bonding capabilities (

    
    -hole interactions) and increased lipophilicity but often suffer from poor aqueous solubility and potential metabolic liability (oxidative dehalogenation).
    
  • 6-Methoxy Pyrimidines: Typically represent optimized end-states . They function as robust hydrogen bond acceptors , improve solubility in polar biological media, and modulate electron density via resonance donation (+M effect), often critical for "tuning" the pKa of the pyrimidine nitrogen atoms to match kinase hinge regions.

Chemical & Physical Property Landscape

The following table synthesizes physicochemical data to guide rational substituent selection.

Feature6-Chloro Derivative (-Cl)6-Methoxy Derivative (-OCH

)
Impact on Bioactivity
Electronic Effect EWG (-I, +M weak). Deactivates ring e- density; activates C-2/C-4 for nucleophilic attack.EDG (+M strong, -I weak). Increases ring e- density; stabilizes ring against nucleophilic attack.Cl lowers pKa of ring nitrogens (less basic); OMe raises pKa (more basic), enhancing H-bond affinity at the hinge.
Binding Mode Halogen Bonding. The

-hole (positive potential on Cl tip) can bind backbone carbonyls.
H-Bond Acceptor. Oxygen lone pairs accept H-bonds from residues (e.g., Lys, Asp).OMe is preferred for solvent-exposed pockets; Cl for hydrophobic, cryptic pockets.
Lipophilicity (LogP) High. Increases permeability but decreases solubility.Moderate. Slightly lower LogP than Cl; better balance for oral bioavailability.Cl aids membrane penetration; OMe aids dissolution in cytosol.
Metabolic Stability Moderate/Low. Susceptible to glutathione conjugation or oxidative dehalogenation.Moderate. Susceptible to CYP450-mediated O-demethylation.OMe metabolites (hydroxyls) are often active; Cl metabolites can be toxic.
Solubility Low. Poor in aqueous media; requires DMSO/DMF for assays.Improved. Higher solubility in polar organic solvents and biological buffers.OMe reduces aggregation risks in high-concentration assays.

Critical Analysis: Mechanism of Action & SAR

The "Switch" Effect in Kinase Inhibition (FGFR/EGFR)

In kinase inhibitor design, switching from 6-Cl to 6-OMe often results in a "potency jump" or "potency cliff."

  • Mechanism: The pyrimidine N1 and N3 atoms often bind to the kinase hinge region (e.g., ATP binding site).

    • With 6-Cl: The electron-withdrawing nature reduces the electron density on N1/N3, weakening the H-bond acceptance capability.

    • With 6-OMe: The resonance donation (+M) pushes electron density into the ring, making N1/N3 better acceptors. Additionally, the methoxy oxygen itself can form a direct H-bond with residues like Asp641 (in FGFR1), leading to up to a 13-fold increase in potency [1].

The Halogen Bond Advantage

While OMe is generally preferred for affinity, 6-Cl is superior when the target pocket contains a backbone carbonyl oxygen in a hydrophobic environment. The chlorine atom's


-hole  (a region of positive electrostatic potential opposite the C-Cl bond) allows it to act as a "pseudo-proton," forming a linear interaction with the carbonyl oxygen. This is often exploited to gain selectivity over homologous kinases that lack the specific geometry for this interaction [2].

Experimental Protocols (Self-Validating)

Synthesis: The Divergent Workflow

Note: The 6-chloro derivative is the precursor to the 6-methoxy derivative.

Protocol A: Synthesis of 6-Methoxy from 6-Chloro (SNAr)

  • Rationale: This reaction confirms the electrophilic nature of the 6-Cl species. If this reaction fails, the 6-Cl compound is likely inactive or sterically hindered.

  • Reagents: 4,6-dichloropyrimidine (Start), Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Step-by-Step:

    • Dissolution: Dissolve 1.0 eq of 6-chloro-pyrimidine derivative in anhydrous MeOH (0.5 M concentration).

    • Activation: Add 1.2 eq of NaOMe (25% wt in MeOH) dropwise at 0°C under N

      
      .
      
    • Reflux: Heat to reflux (65°C) for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The product (OMe) will be more polar (lower R

      
      ) than the starting material (Cl).
      
    • Workup: Evaporate MeOH. Resuspend residue in water. Extract with EtOAc (3x).[3] Wash organic layer with brine. Dry over Na

      
      SO
      
      
      
      .
    • Validation:

      
      H NMR must show a sharp singlet at 
      
      
      
      3.8–4.0 ppm (3H, -OCH
      
      
      ).
Comparative Bioassay: MTT Cytotoxicity Assay
  • Objective: Compare IC

    
     values of Cl vs. OMe analogues in cancer cell lines (e.g., A549, MCF-7).
    
  • Critical Control: Due to solubility differences, DMSO normalization is vital.

  • Step-by-Step:

    • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

    • Preparation: Prepare 10 mM stock solutions of both Cl and OMe derivatives in 100% DMSO.

      • Check Point: If the Cl derivative precipitates upon dilution into media, use a co-solvent (0.5% Tween-80).

    • Treatment: Serial dilute (0.1

      
      M to 100 
      
      
      
      M) in culture media (final DMSO < 0.5%). Treat cells for 48h.
    • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

    • Analysis: Plot log(concentration) vs. % viability. Calculate IC

      
       using non-linear regression.
      

Visualizations

Figure 1: Strategic Decision Tree for Substituent Selection

This diagram guides the medicinal chemist on when to deploy Cl vs. OMe based on structural needs.

SAR_Decision_Tree Start SAR Optimization: C-6 Position Q1 Is the C-6 position solvent exposed? Start->Q1 Q2 Is there a backbone carbonyl nearby? Q1->Q2 No (Buried) Res_OMe Select 6-Methoxy (H-bond Acceptor + Solubility) Q1->Res_OMe Yes (Hydrophilic) Q3 Is metabolic stability a primary concern? Q2->Q3 No Res_Cl Select 6-Chloro (Halogen Bond + Lipophilicity) Q2->Res_Cl Yes (Sigma-hole target) Q3->Res_OMe No Res_Mod Modify Scaffold (Block Metabolic Site) Q3->Res_Mod Yes (Avoid O-dealkylation)

Caption: Decision logic for selecting 6-Cl vs 6-OMe based on protein pocket environment.

Figure 2: Comparative Experimental Workflow

Visualizing the parallel evaluation pathway.

Workflow Precursor 4,6-Dichloropyrimidine Synth_Cl Nucleophilic Sub. (C4 only) Precursor->Synth_Cl Prod_Cl 6-Chloro Derivative Synth_Cl->Prod_Cl Assay_Cl Assay A: Lipophilic Binding (Halogen Bond) Prod_Cl->Assay_Cl Synth_OMe Displacement (NaOMe) (C6 conversion) Prod_Cl->Synth_OMe Late-Stage Diversification Prod_OMe 6-Methoxy Derivative Synth_OMe->Prod_OMe Assay_OMe Assay B: H-Bonding (Solubility Check) Prod_OMe->Assay_OMe

Caption: Parallel synthesis and evaluation workflow. Note 6-Cl can serve as the precursor to 6-OMe.

References

  • Parallels between the chloro and methoxy groups for potency optimization. Source: National Institutes of Health (NIH) / RSC Med Chem. URL:[Link]

  • Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine. Source: ResearchGate / J. Mol. Liquids. URL:[Link]

  • Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines. Source: PubMed. URL:[Link]]

Sources

Structural & Functional Analysis: Piperidin-4-yl Pyrimidine Amines in Kinase Inhibition

[1]

Executive Summary

The piperidin-4-yl pyrimidine amine scaffold represents a privileged structural motif in modern kinase inhibitor design.[1] Unlike its morpholine or piperazine analogs, the piperidin-4-yl moiety offers a unique balance of basicity (

11
Structural Anatomy & Binding Mode Analysis[2]

The piperidin-4-yl group is rarely a passive bystander; it typically acts as a solvent-front solubilizer or a salt-bridge anchor .[1]

The "Anchor" Mechanism

In ATP-competitive inhibition, the pyrimidine amine core forms the hinge-binding motif.[1] The attached piperidin-4-yl group projects into the solvent-exposed region (often the ribose-binding pocket).[1]

  • Key Interaction: The secondary amine of the piperidine often engages in a charge-assisted hydrogen bond with acidic residues (e.g., Asp/Glu) or recruits a conserved water network.[1]

  • Conformation: Crystal data consistently shows the piperidine ring adopting a low-energy chair conformation , positioning the equatorial substituent for optimal extension into the solvent channel.[1]

Comparative Scaffold Analysis
FeaturePiperidin-4-yl Piperazin-1-yl Cyclohexyl
Basicity (

)
High (~10.[1]5)Moderate (~8.5 & ~5.[1]5)None (Neutral)
H-Bond Donors 1 (Strong cation)0-1 (depending on sub)0
Solubility High (Ionized)HighLow
Permeability Low-ModerateLow-ModerateHigh
Metabolic Risk Low (if N-sub)Moderate (N-oxidation)High (Oxidation)
Case Study: PIM Kinase Inhibition (Piperidine vs. Cyclohexyl)

A direct structural comparison can be drawn from the development of PIM447 (LGH447) , a pan-PIM kinase inhibitor. The optimization campaign transitioned from a piperidine-based lead to a cyclohexyl-based clinical candidate, providing a rare "matched molecular pair" dataset.[1]

Experimental Data Comparison

The following data highlights the trade-off between intrinsic potency and physicochemical properties.

Compound ClassRepresentative PDBLigandEnzyme Potency (

/

)
Cellular PotencyMetabolic Stability
Piperidin-4-yl 4K0Y (Analog)Subst.[1] Pyrazolo-pyrimidine+++ (< 1 nM) ++Low
Cyclohexyl 5DWR PIM447 ++ (~6 pM*)+++ High

*Note: While PIM447 is picomolar, early SAR studies (ACS Med. Chem. Lett.) revealed that direct replacement of piperidine with cyclohexyl in lead series often resulted in a ~3-fold loss in intrinsic enzymatic potency due to the loss of the amine-mediated salt bridge, which was compensated for by other structural optimizations in PIM447.

Structural Insight (PDB 4K0Y vs. 5DWR)
  • PDB 4K0Y (Piperidine Analog): The piperidine nitrogen is positioned to interact with the solvent front, often stabilizing the ligand via water-mediated networks or direct electrostatic interactions with the protein surface.

  • PDB 5DWR (PIM447 - Cyclohexyl): The cyclohexyl ring occupies the same hydrophobic volume but lacks the specific polar interaction of the nitrogen.[1] The loss of enthalpy (H-bond) is compensated by the hydrophobic effect (desolvation of the lipophilic cyclohexyl ring) and improved membrane permeability, leading to better cellular efficacy despite the loss of a specific polar anchor.

Decision Framework: When to Use Which Scaffold?

Use the following logic flow to determine the optimal scaffold for your lead optimization program.

ScaffoldSelectionStartLead Optimization StageSolubilityIssueIs Solubility Limiting?Start->SolubilityIssuePermeabilityIssueIs Permeability/Brain Pen. Limiting?SolubilityIssue->PermeabilityIssueNoPiperidineSelect Piperidin-4-yl(High Solubility, Salt Bridge Potential)SolubilityIssue->PiperidineYes (Need Ionizable Group)SelectivityIssueIs Selectivity Limiting?PermeabilityIssue->SelectivityIssueNoCyclohexylSelect Cyclohexyl(High Permeability, Hydrophobic Driven)PermeabilityIssue->CyclohexylYes (Remove Donors)SelectivityIssue->PiperidineTarget Acidic Residue (Asp/Glu)PiperazineSelect Piperazin-1-yl(Balanced, Linker Utility)SelectivityIssue->PiperazineNeed Rigid Linker/Vector

Figure 1: Decision logic for selecting between piperidine, cyclohexyl, and piperazine scaffolds based on ADME/Potency bottlenecks.

Experimental Protocol: Co-Crystallization of Piperidine-Ligands

To obtain high-resolution structures like those cited (4K0Y, 5DWR), specific handling of the basic piperidine moiety is required during crystallization to prevent non-specific precipitation.

Protocol: High-Salt Soak System

  • Protein Prep: Concentrate the kinase (e.g., PIM1, CDK2) to 10-15 mg/mL in a buffer containing 200-500 mM NaCl .[1]

    • Reasoning: High ionic strength reduces the non-specific aggregation of the cationic piperidine ligand with the protein surface.

  • Ligand Solubilization: Dissolve the piperidin-4-yl compound in 100% DMSO to 50-100 mM.

  • Crystallization: Grow apo-crystals using vapor diffusion (hanging drop) at 20°C.

    • Typical Condition: 0.1 M HEPES pH 7.5, 10-20% PEG 3350, 0.2 M Ammonium Acetate.[1]

  • Soaking (Critical Step):

    • Prepare a soaking solution matching the mother liquor but with 10% DMSO and 2-5 mM Ligand .[1]

    • Time: Soak for 2-12 hours . Long soaks (>24h) often degrade crystal diffraction quality for basic amines due to pH shifts or lattice disruption.[1]

    • Cryo-protection: Transfer briefly to Mother Liquor + 25% Glycerol before flash-cooling in liquid nitrogen.

  • Validation: Check electron density (

    
     map) specifically at the piperidine nitrogen.[1] If the B-factor is high (>60 
    
    
    ), the nitrogen is likely disordered/solvent-exposed.[1]
Summary of Key Crystal Structures
PDB IDTargetLigand ScaffoldResolutionKey Structural Feature
4K0Y PIM-1Piperidin-4-yl1.95 ÅPiperidine N forms water-mediated bridge to Asp186/Glu171 region.[1]
5DWR PIM-1Cyclohexyl (PIM447)2.05 ÅCyclohexyl fills hydrophobic pocket; lacks specific polar anchor.[1]
4BCG CDK9Piperidin-4-yl analog2.60 ÅDemonstrates piperidine tolerance in the CDK9 solvent channel.[1]
4OBP MAP4K4Pyridyl-pyrimidine2.27 ÅComparative structure showing aromatic stacking vs. aliphatic chair modes.[1]
References
  • Discovery of PIM447 (LGH447): Burger, M. T., et al. (2015). "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor."[1][2] Journal of Medicinal Chemistry, 58(21), 8373–8396. [1]

  • PIM-1 Crystal Structure (4K0Y): Murray, J. M., et al. (2013).[1] "Structure of PIM-1 kinase bound to N-(4-fluorophenyl)-7-hydroxy-5-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide." RCSB Protein Data Bank.[1]

  • PIM447 Crystal Structure (5DWR): Bellamacina, C., et al. (2015).[1] "Crystal structure of PIM-1 in complex with PIM447." RCSB Protein Data Bank.[1]

  • CDK9/CDK2 SAR Analysis: Shao, H., et al. (2013). "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Structure–Activity Relationship." Journal of Medicinal Chemistry, 56(3), 640–659.

Spectroscopic Profiling & Methodological Comparison: 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine (CAS: 1354088-13-3) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for JAK, CDK, and various tyrosine kinase inhibitors. Its structure combines a pyrimidine core with a basic piperidine tail and a methoxy "handle."

The Core Problem: The synthesis of 4,6-disubstituted pyrimidines often yields regioisomeric byproducts (e.g., 2-amino or 5-amino variants) that are difficult to separate by standard chromatography.

The Objective: This guide compares the performance of Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Infrared Spectroscopy (IR) in characterizing this specific molecule. We provide protocols to definitively distinguish the target compound from its "silent" isomeric alternatives.

Comparative Analysis: Methodological Performance

The following table objectively compares the utility of primary spectroscopic techniques for this specific aminopyrimidine scaffold.

Feature1H / 13C NMR UPLC-MS/MS (ESI+) FT-IR
Primary Utility Structural Confirmation (Regioisomer differentiation)Purity & Quantitation (High throughput screening)Functional Group ID (Quick QC check)
Specificity High (Unambiguous connectivity via HMBC)Medium (Isomers often have identical mass/fragmentation)Low (Fingerprint region is complex)
Sensitivity Low (Requires >2 mg pure sample)Very High (Picogram detection limits)Medium (Requires solid state or film)
Key Blind Spot Salts/Counter-ions often invisible without specific nuclei (e.g., 19F, 35Cl)Cannot easily distinguish 4-amino vs. 2-amino isomersCannot prove connectivity
Throughput 10–60 mins/sample2–5 mins/sample<1 min/sample
Recommendation:
  • Use UPLC-MS/MS for reaction monitoring and crude purity assessment.

  • Use 2D-NMR (HMBC/HSQC) as the mandatory "Gold Standard" for lot release to certify the substitution pattern (4-position vs. 2-position).

Detailed Protocol: NMR Characterization (The Gold Standard)

NMR is the only method capable of definitively proving the nitrogen is attached at the C4 position rather than C2 or C6.

Sample Preparation
  • Solvent: DMSO-d6 is strictly required. Chloroform-d (

    
    ) often causes broadening of the amine (
    
    
    
    ) and piperidine protons due to exchange rates. DMSO stabilizes the
    
    
    bond, allowing for crucial coupling observation.
  • Concentration: 5–10 mg in 600 µL solvent.

Expected Chemical Shifts & Assignments

Based on chemometric principles and analogous pyrimidine scaffolds.

PositionTypeShift (

ppm)
MultiplicityDiagnostic Note
Py-H2 Ar-H8.20 – 8.35 Singlet (s)Most deshielded; confirms pyrimidine ring integrity.
Py-H5 Ar-H5.70 – 5.90 Singlet (s)Shielded by electron-donating

and

. Critical for purity.
Py-NH Amine7.10 – 7.30 Broad Doublet (d)Couples to Piperidine C4-H. Disappears with

shake.
OMe Alkyl3.80 – 3.85 Singlet (s)Sharp singlet; integration must be 3H relative to Py-H2.
Pip-H4 Alkyl3.90 – 4.10 Multiplet (m)The "linker" proton; shifts downfield due to Nitrogen adjacency.
Pip-NH Amine8.00 – 8.50 Broad (br)Often invisible unless as HCl salt (then

9.0 ppm).
The "Isomer Trap" (HMBC Protocol)

To prove you have the 4-amino isomer and not the 2-amino impurity:

  • Run 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

  • Target Correlation: Look for the cross-peak between the Methoxy protons (3.8 ppm) and the Quaternary Carbon (C6) .

  • Verification:

    • If the Methoxy couples to a carbon that also couples to the Py-H5 proton (singlet ~5.8 ppm), the substitution is correct.

    • If Py-H2 (8.3 ppm) shows correlations inconsistent with C4/C6 symmetry, suspect the 2-amino isomer.

Detailed Protocol: Mass Spectrometry (LC-MS/MS)[1]

While MS cannot distinguish isomers easily, it is superior for detecting piperidine-related impurities (e.g., Boc-protected intermediates).

LC Conditions (High pH Method)

Basic heterocycles like piperidines tail severely on acidic columns.

  • Column: C18 Bridged Ethyl Hybrid (BEH), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

Fragmentation Logic (ESI+)
  • Parent Ion:

    
     (approx).
    
  • Key Fragments:

    • m/z ~138: Loss of the piperidine ring (C-N bond cleavage).

    • m/z ~84: Piperidine ring fragment (characteristic of unsubstitued piperidines).

    • m/z ~124: Pyrimidine core fragment after methoxy loss.

Visualizations

Diagram 1: Analytical Logic Tree

Caption: Decision matrix for selecting the correct spectroscopic method based on the synthesis stage.

AnalyticalWorkflow Start Crude Reaction Mixture LCMS UPLC-MS (High pH) Start->LCMS Rapid Screen Decision1 Target Mass Found? LCMS->Decision1 Decision1->Start No (Re-optimize) Purification Prep-HPLC / Flash Decision1->Purification Yes IsomerCheck Isomer Differentiation Purification->IsomerCheck IsomerCheck->LCMS Purity Check NMR 1H NMR + HMBC (DMSO-d6) IsomerCheck->NMR Structural ID Release Final QC Release NMR->Release Regioisomer Confirmed

Diagram 2: HMBC Connectivity Proof

Caption: Visualizing the critical long-range couplings required to confirm the 4,6-substitution pattern.

HMBC_Logic cluster_legend Interpretation Methoxy Methoxy Protons (3.8 ppm) C6 Carbon C6 (Quaternary) Methoxy->C6 Strong 3J Correlation H5 Proton H5 (5.8 ppm) H5->C6 2J Correlation C4 Carbon C4 (Amine-linked) H5->C4 2J Correlation NH Amine NH (7.2 ppm) NH->C4 3J Correlation Legend Green arrows = Definitive Proof of Connectivity

References

  • BenchChem. (2025).[1][2] Validating the Structure of 5-Methoxy-2-methylthiopyrimidine: A 2D NMR Comparison Guide. Retrieved from

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors.Molecules.[1][3][4][5][6][7][8][9][10][11] Retrieved from

  • National Institutes of Health (NIH). (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC.[9] Retrieved from

  • SciELO. (2010). Electrospray ionization mass spectrometry screening of piperidine alkaloids.[2][8] Retrieved from

  • BLDpharm. (2023). Product Information: 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine.[12][13] Retrieved from

Sources

Benchmarking Reference Standards for 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Criticality of the Scaffold

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine (CAS: 1354088-13-3) is not merely a catalog reagent; it is a Critical Process Intermediate (CPI) in the synthesis of pyrimidine-based kinase inhibitors (e.g., JAK, EGFR inhibitors).

In drug development, the purity of this scaffold directly dictates the impurity profile of the Final Active Pharmaceutical Ingredient (API). A 0.1% carryover of a regioisomer or an oxidized piperidine impurity at this stage can result in "unidentified peaks" in the final drug substance, triggering costly FDA/EMA toxicological assessments.

This guide compares the three tiers of reference standards available for this molecule and provides a self-validating protocol for qualifying your own in-house secondary standard.

Comparative Analysis: Hierarchy of Reference Standards

Do not assume all commercial sources are equal. For a CPI like 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, the "Label Purity" is often determined by HPLC Area%, which blinds the user to inorganic salts or residual solvents.

Table 1: Performance Matrix of Standard Grades
FeaturePrimary CRM (Certified Reference Material) Secondary / Working Standard Reagent Grade (Catalog Material)
Primary Use Release testing of API; Calibration of Secondary Stds.Routine In-Process Control (IPC); Daily HPLC System Suitability.Early R&D synthesis; Not for GMP release.
Traceability Absolute (Traceable to NIST/BIPM via qNMR/Mass Balance).Relative (Traceable to the Primary CRM).[1]None (Vendor CoA only).
Purity Method Mass Balance (100% - Impurities - Water - Residual Solvents).Assayed against Primary CRM.HPLC Area% (often overestimates purity).
Cost/mg High (

)
Low ($)Very Low (¢)
Risk Profile Low. Comes with uncertainty budget.Medium. Depends on qualification protocol.High. May contain regioisomers (e.g., 2-methoxy isomer).

Critical Insight: For 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, Reagent Grade material frequently contains piperidine N-oxide impurities (due to air exposure) which co-elute in standard Reverse Phase HPLC methods, leading to false potency calculations.

Technical Deep Dive: The qNMR vs. HPLC Trap

Why do standard "Reagent Grade" CoAs fail for this molecule? The molecule contains a secondary amine (piperidine) and a basic pyrimidine ring.

  • The HPLC Trap: HPLC-UV detection relies on the extinction coefficient (

    
    ) of the pyrimidine ring. Inorganic salts (NaCl from workup) and aliphatic impurities (cyclohexane derivatives) are UV-silent . A sample can look 99.9% pure by HPLC but actually be 85% pure by weight due to salt content.
    
  • The qNMR Solution: Quantitative NMR (qNMR) measures the molar ratio of protons. It sees everything with a proton.

Experimental Data: Discrepancy Analysis

Sample: Commercial Batch #MX-2024-09 of 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine.

Analytical MethodResultInterpretation
HPLC-UV (254 nm) 99.2% Looks excellent. Suggests high purity.[1][2][3]
qNMR (Internal Std: Maleic Acid) 94.1% The Reality. The sample contains ~5% inorganic salts and residual solvent.
Karl Fischer (Water) 1.2%Hygroscopic nature of the amine salt.

Protocol: Qualification of a Secondary Standard

Since Primary CRMs for specific intermediates are rare and expensive, the industry standard (ICH Q7) approach is to purchase a high-quality Reagent Grade batch and qualify it as an In-House Secondary Standard.

Workflow: The "Golden Handshake"

This protocol establishes traceability to a primary benchmark (e.g., a NIST-traceable internal standard).

Prerequisites:

  • Candidate Material: >10 g of CAS 1354088-13-3 (recrystallized).

  • Internal Standard (IS): Traceable Maleic Acid or Dimethyl Sulfone (high purity, non-volatile).

  • Solvent: DMSO-d6 (ensures solubility of the polar amine).

Step-by-Step Methodology:

  • Homogenization: Grind the candidate material to a fine powder to ensure uniformity.

  • Structural ID (Qualitative):

    • Run LC-MS to confirm Molecular Weight (M+H = 209.1 Da).

    • Run 1H-NMR to confirm regio-chemistry (Methoxy at

      
       ~3.8 ppm; Piperidine multiplets at 
      
      
      
      1.5-3.0 ppm).
  • Purity Assignment (Quantitative - qNMR):

    • Weigh exactly 10.0 mg of Candidate Material (

      
      ).
      
    • Weigh exactly 10.0 mg of Internal Standard (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-d6.

    • Acquire 1H-NMR with

      
       (relaxation delay) 
      
      
      
      30 seconds (critical for full relaxation).
    • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

      
      
      (Where 
      
      
      
      = Integral area,
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Purity).[3][4]
  • Impurity Profiling (HPLC):

    • Run a gradient HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).

    • Record Relative Retention Times (RRT) of all impurities >0.05%.

  • Documentation: Generate a Certificate of Analysis (CoA) listing the qNMR-derived potency as the "Assigned Purity."

Visualization of Workflows

Diagram 1: The Qualification Hierarchy (ICH Q7 Aligned)

This workflow illustrates how to turn a raw chemical into a trusted standard.

ReferenceStandardWorkflow Raw Raw Material (CAS 1354088-13-3) ID Identification (IR, MS, 1H-NMR) Raw->ID Step 1: Identity Purity Purity Assessment (HPLC + GC + KF) ID->Purity Step 2: Chromatographic Purity qNMR Potency Assignment (qNMR vs NIST Std) Purity->qNMR Step 3: Absolute Content CoA Valid Secondary Standard (CoA) qNMR->CoA Step 4: Certification CoA->Purity Annual Re-test

Caption: The "Golden Handshake" workflow transforming raw reagent into a qualified Secondary Reference Standard via orthogonal validation.

Diagram 2: Analytical Logic (Why HPLC Fails)

This diagram visualizes the "Blind Spots" of HPLC that necessitate qNMR.

AnalyticalBlindSpots cluster_HPLC HPLC-UV (254nm) cluster_qNMR qNMR (Proton Counting) Sample Sample: 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine UV_Active Pyrimidine Core (Detected) Sample->UV_Active UV_Silent Inorganic Salts (Invisible) Sample->UV_Silent Protons All Organic Protons (Detected) Sample->Protons Weight Mass Balance (Includes Salts) Sample->Weight Result_HPLC Result: 99.2% (False High) UV_Active->Result_HPLC UV_Silent->Result_HPLC No Signal Result_qNMR Result: 94.1% (True Value) Protons->Result_qNMR Weight->Result_qNMR

Caption: Comparative logic showing how HPLC-UV overlooks non-chromophoric impurities (salts), whereas qNMR provides true mass-based purity.

References

  • ICH Expert Working Group. "ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Council for Harmonisation, 2000.

  • United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance Spectroscopy."[2] USP-NF, 2024.

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005.

  • Bhat, S. "How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)." ResolveMass Laboratories, 2026.[5][6]

  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide." BenchChem Technical Guides, 2025.

Sources

Structure-Activity Relationship (SAR) of Methoxypyrimidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methoxypyrimidine Advantage

In the landscape of kinase inhibitor design, the methoxypyrimidine amine scaffold represents a critical "privileged structure." While the aminopyrimidine core is widely recognized for its ability to mimic the adenine ring of ATP, the addition of a methoxy group introduces nuanced electronic and steric vectors that can dramatically alter potency, selectivity, and physicochemical properties.

This guide objectively compares the methoxypyrimidine amine scaffold against its primary alternatives (unsubstituted aminopyrimidines, chloropyrimidines, and methylpyrimidines). It synthesizes experimental data to demonstrate how this specific substitution pattern influences hinge binding, metabolic stability, and solubility.

Key Findings
  • Potency: The methoxy group often acts as a weak hydrogen bond acceptor (HBA), engaging unique water-mediated networks or specific residues (e.g., gatekeeper threonine) that purely lipophilic analogs (methyl, chloro) cannot.

  • Selectivity: Electronic modulation of the pyrimidine ring by the electron-donating methoxy group (

    
    ) tunes the basicity of the hinge-binding nitrogen, altering specificity between kinase families (e.g., CDK vs. EGFR).
    
  • Liability: Unlike the metabolically stable chloro- substituent, the methoxy group introduces a metabolic "soft spot" (O-demethylation), requiring careful balancing with steric bulk or deuteration strategies.

Comparative Analysis: Methoxypyrimidine vs. Alternatives

The following table synthesizes data regarding the physicochemical and biological impact of substituting the C4/C5 position of a 2-aminopyrimidine scaffold.

FeatureMethoxypyrimidine (–OCH₃)Methylpyrimidine (–CH₃)Chloropyrimidine (–Cl)Unsubstituted (–H)
Electronic Effect Electron Donating (

,

)
Weak Electron Donating (

)
Electron Withdrawing (

,

)
Neutral
Hinge Interaction Dual Mode: Direct H-bond donor (NH) + Potential HBA (Methoxy O)Hydrophobic packing onlyHydrophobic / Halogen bondingMinimal interaction
Solubility (LogP) Moderate: Improves aqueous solubility via polarityLow: Increases lipophilicityVery Low: High lipophilicityModerate
Metabolic Stability Risk: Prone to CYP-mediated O-demethylationModerate: Prone to benzylic oxidationHigh: Generally stable (blocks metabolism)High
Selectivity Profile High: Can target specific gatekeeper residuesLow: Non-specific hydrophobic fillingModerate: Driven by shape complementarityLow
Data Interpretation[2][3][4][5][6][7][8]
  • The "Methoxy Cliff": In several kinase series (e.g., JAK2, CDK2), replacing a methyl group with a methoxy group results in a 10–50x increase in potency. This is often attributed to the oxygen atom displacing a conserved water molecule or forming a direct interaction with the backbone amide of the gatekeeper residue.

  • Solubility vs. Permeability: While chloropyrimidines often show superior cellular permeability due to high lipophilicity (LogP > 3.5), they suffer from poor solubility. Methoxypyrimidines offer a "sweet spot," lowering LogP by ~0.5–1.0 units compared to chloro- analogs, thereby improving formulation potential without sacrificing membrane permeability.

Structural Mechanics & Signaling Pathways

To understand the SAR, one must visualize the interaction within the ATP-binding pocket. The methoxypyrimidine amine typically binds to the hinge region of the kinase.

Mechanism of Action[9][10]
  • Primary Anchor: The C2-amino group (donor) and N1-pyrimidine nitrogen (acceptor) form a bidentate hydrogen bond with the kinase hinge (e.g., Met, Leu, or Glu backbone).

  • The Methoxy Vector:

    • C4-Methoxy: Often points into the solvent-exposed region or interacts with the ribose-binding pocket.

    • C5-Methoxy: Points towards the gatekeeper residue . If the gatekeeper is small (Thr/Ala), the methoxy group fits snugly. If large (Phe/Met), it may induce a steric clash, driving selectivity.

Pathway Visualization (Graphviz)

G cluster_0 Kinase ATP Pocket Hinge Hinge Region (Backbone Amides) Gatekeeper Gatekeeper Residue (Thr/Met/Phe) RibosePocket Ribose Pocket (Solvent Exposed) Inhibitor Methoxypyrimidine Amine Scaffold Inhibitor->Hinge Bidentate H-Bond (N1 & C2-NH2) Inhibitor->Gatekeeper Steric/Electronic Interaction (Methoxy) Inhibitor->RibosePocket Solubility/Solvation Signal Downstream Signaling (e.g., STAT, ERK) Inhibitor->Signal Inhibition

Figure 1: Interaction map of the methoxypyrimidine scaffold within the kinase ATP-binding pocket.

Experimental Protocols

To validate the SAR of a new methoxypyrimidine derivative, the following protocols are recommended. These are designed to be self-validating systems where negative controls ensure data integrity.

Protocol A: Synthesis of N-Substituted 2-Amino-4-Methoxypyrimidines

Objective: Synthesize a library of probes to test the steric tolerance of the N-substituent.

Reagents:

  • 2,4-Dichloropyrimidine (Starting Material)

  • Sodium Methoxide (0.5 M in Methanol)

  • Various Anilines / Amines[1][2][3][4]

  • Palladium Catalyst (e.g., Pd₂(dba)₃) for Buchwald-Hartwig (if

    
     fails)
    

Step-by-Step Workflow:

  • Regioselective Methoxylation:

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in dry MeOH at 0°C.

    • Add NaOMe (1.05 eq) dropwise over 30 mins. Critical: Control temp to <5°C to favor substitution at C4 (less hindered) over C2.

    • Validation: TLC (Hex/EtOAc 4:1). Product (2-chloro-4-methoxypyrimidine) should appear as a distinct spot.

    • Isolate via aqueous workup and crystallization.

  • Amination (

    
     or Coupling): 
    
    • Method A (Nucleophilic Aromatic Substitution):

      • Combine 2-chloro-4-methoxypyrimidine (1.0 eq) with Amine (1.2 eq) in

        
        -Butanol or DMF.
        
      • Add DIPEA (2.0 eq). Heat to 100°C for 12h.

    • Method B (Buchwald-Hartwig):

      • Use if amine is electron-deficient (e.g., nitroaniline).

      • Solvent: Toluene/Dioxane. Base: Cs₂CO₃. Catalyst: Xantphos/Pd source.

    • Validation: Monitor disappearance of the chloro-pyrimidine peak by LC-MS.

  • Purification:

    • Flash chromatography (DCM/MeOH gradient).

    • Quality Control: ¹H NMR must show the methoxy singlet at ~3.8–4.0 ppm and the pyrimidine protons as doublets (J ≈ 5–6 Hz).

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Determine if the methoxy group is a metabolic liability.

  • Incubation:

    • Test Compound (1 µM) + Liver Microsomes (0.5 mg/mL) + NADPH regenerating system.

    • Buffer: 100 mM Phosphate, pH 7.4.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • LC-MS/MS. Monitor parent depletion.

    • Key Marker: Look for a mass shift of -14 Da (Loss of CH₂ -> O-demethylation to phenol/alcohol).

    • Calculation:

      
      .
      
Synthesis Workflow Diagram (Graphviz)

Synthesis Start 2,4-Dichloropyrimidine Step1 Regioselective Methoxylation (NaOMe, 0°C) Start->Step1 Inter 2-Chloro-4-methoxypyrimidine (Major Isomer) Step1->Inter Validation: NMR/TLC Step2 Amination (C2) (Amine, Base, Heat/Pd) Inter->Step2 Final 2-Amino-4-methoxypyrimidine Derivative Step2->Final Validation: LC-MS

Figure 2: Synthetic route for accessing the methoxypyrimidine amine scaffold.

Expert Insights: Optimizing the Scaffold

  • The "Methoxy Scan": Do not assume the methoxy group is optimal at C4. Synthesize the C5-methoxy isomer (using 5-methoxypyrimidine precursors). C5-methoxy groups often interact more favorably with the gatekeeper residue in kinases like JAK and BTK .

  • Metabolic Blocking: If the metabolic stability assay (Protocol B) shows rapid clearance via O-demethylation:

    • Replace -OCH₃ with -OCF₃ (Trifluoromethoxy). This maintains the electronic effect and steric bulk but blocks metabolism.

    • Replace -OCH₃ with -OCD₃ (Deuterated methoxy). This exploits the Kinetic Isotope Effect (KIE) to slow down CYP metabolism without changing binding affinity.

  • Solubility Rescue: If the methoxy analog is potent but insoluble, convert the methoxy to a solubilizing tail (e.g., -O-CH₂-CH₂-N(Me)₂). This retains the ether linkage (HBA) but adds a basic center for salt formation.

References

  • Structure-Activity Relationship (SAR) Overview : GARDP Revive. Definition and importance of SAR in hit-to-lead optimization.

  • Role of Methoxy Group in Drugs : European Journal of Medicinal Chemistry. Analysis of over 230 methoxy-containing drugs and their binding/ADME properties.

  • Kinase Hinge Interaction : Journal of Medicinal Chemistry. Systematic analysis of hydrogen bond patterns between ligands and the kinase hinge region.[5][6][7][8]

  • Aminopyrimidine Synthesis : MDPI. Protocols for synthesizing 2-aminopyrimidine derivatives via nucleophilic substitution.

  • Metabolic Stability of Aminopyridines : Bioorganic & Medicinal Chemistry Letters. Investigation of metabolic liabilities (mutagenicity/TDI) in methoxy-aminopyridine series.

  • PubChem Compound Summary : 2-Amino-4-methoxypyrimidine. Chemical and physical properties.[2][5][9][10][11][6]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.